CBS-3595
Beschreibung
Eigenschaften
CAS-Nummer |
908380-97-2 |
|---|---|
Molekularformel |
C18H17FN4O2S |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfinylimidazol-4-yl]-2-pyridinyl]acetamide |
InChI |
InChI=1S/C18H17FN4O2S/c1-11(24)21-15-10-13(8-9-20-15)17-16(12-4-6-14(19)7-5-12)22-18(23(17)2)26(3)25/h4-10H,1-3H3,(H,20,21,24) |
InChI-Schlüssel |
DRMJRHUMYBYDIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CBS-3595; CBS 3595; CBS3595. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Deep Dive into the Anti-Inflammatory Mechanism of TLC-3595: A Technical Whitepaper for Researchers
Disclaimer: The compound "CBS-3595" appears to be a typographical error. This document focuses on TLC-3595, a selective acetyl-CoA carboxylase 2 (ACC2) inhibitor, based on publicly available information. The anti-inflammatory mechanisms described are largely inferred from the known roles of ACC2 and the effects of other ACC inhibitors, as specific data on the anti-inflammatory properties of TLC-3595 is limited in the public domain.
Executive Summary
TLC-3595 is an investigational selective inhibitor of acetyl-CoA carboxylase 2 (ACC2), a key enzyme in fatty acid metabolism.[1][2] While primarily being developed for metabolic disorders such as type 2 diabetes, the mechanism of action of TLC-3595 strongly suggests a potential role in mitigating inflammation.[1][2] This technical guide elucidates the core anti-inflammatory mechanism of TLC-3595, drawing from its primary metabolic effects and the established role of ACC2 in inflammatory signaling. The central hypothesis is that by inhibiting ACC2, TLC-3595 modulates cellular metabolism in immune cells, particularly macrophages, leading to a reduction in pro-inflammatory responses. This document provides an in-depth analysis of the signaling pathways, quantitative data from related ACC inhibitors, and relevant experimental protocols to guide further research in this area.
Introduction to TLC-3595 and its Primary Mechanism of Action
TLC-3595 is a novel, selective inhibitor of acetyl-CoA carboxylase 2 (ACC2).[1][2] ACCs are pivotal enzymes in the regulation of fatty acid metabolism.[3] There are two main isoforms: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is located on the outer mitochondrial membrane and plays a crucial role in regulating fatty acid oxidation.[3]
ACC2 catalyzes the conversion of acetyl-CoA to malonyl-CoA.[3] Malonyl-CoA, in turn, is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] By inhibiting ACC2, TLC-3595 reduces the levels of malonyl-CoA, thereby disinhibiting CPT1 and promoting the oxidation of fatty acids.[2] This primary mechanism is being leveraged for the treatment of metabolic diseases by reducing ectopic lipid accumulation and improving insulin sensitivity.[1][2]
The Anti-Inflammatory Role of ACC2 Inhibition
Chronic low-grade inflammation is a hallmark of many metabolic diseases, including obesity and type 2 diabetes.[4][5] The inhibition of ACC2 by TLC-3595 is poised to exert anti-inflammatory effects through several interconnected mechanisms:
-
Metabolic Reprogramming of Macrophages: Macrophages are key players in tissue inflammation. Pro-inflammatory (M1) macrophages undergo a metabolic shift towards glycolysis upon activation by stimuli like lipopolysaccharide (LPS).[6] Studies have shown that ACC is essential for this early metabolic switch to glycolysis in macrophages.[6] By inhibiting ACC, TLC-3595 can potentially blunt this pro-inflammatory metabolic reprogramming, thereby reducing the activation of M1 macrophages and their subsequent release of inflammatory cytokines.[6]
-
Reduction of Lipotoxicity-Induced Inflammation: The accumulation of lipids in non-adipose tissues, known as lipotoxicity, can trigger inflammatory responses. Ectopic lipids and their metabolites can activate pattern-recognition receptors such as Toll-like receptors (TLRs), leading to the activation of pro-inflammatory signaling pathways.[5] By enhancing fatty acid oxidation, TLC-3595 reduces the accumulation of these toxic lipid species, thereby alleviating lipotoxicity-induced inflammation.
-
Modulation of Inflammatory Signaling Pathways: The activation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, is central to the production of pro-inflammatory cytokines.[5] While direct interaction is not yet fully elucidated, the metabolic changes induced by ACC2 inhibition, such as alterations in acetyl-CoA levels and cellular redox state, can indirectly influence the activity of these pathways.
Signaling Pathways Implicated in the Anti-Inflammatory Action of TLC-3595
The anti-inflammatory effects of TLC-3595 are likely mediated through the modulation of key signaling pathways that link cellular metabolism to inflammation.
The ACC2-CPT1-Fatty Acid Oxidation Axis
This is the primary pathway through which TLC-3595 exerts its metabolic effects, which in turn have anti-inflammatory consequences.
Caption: TLC-3595 inhibits ACC2, reducing malonyl-CoA and promoting fatty acid oxidation.
Macrophage Activation and Inflammatory Cytokine Production
Inhibition of ACC in macrophages can prevent the metabolic shift required for their pro-inflammatory activation.
References
- 1. orsobio.com [orsobio.com]
- 2. orsobio.com [orsobio.com]
- 3. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 4. [PDF] Implication of inflammatory signaling pathways in obesity-induced insulin resistance | Semantic Scholar [semanticscholar.org]
- 5. Implication of inflammatory signaling pathways in obesity-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage acetyl-CoA carboxylase regulates acute inflammation through control of glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
CBS-3595: A Dual Inhibitor of p38α MAPK and PDE4 for Inflammatory Diseases
A Technical Overview for Researchers and Drug Development Professionals
CBS-3595 is a novel small molecule that demonstrates a potent dual inhibitory function against two key enzymes implicated in inflammatory pathways: p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). This dual-action mechanism offers a synergistic approach to attenuating the excessive inflammatory responses characteristic of various autoimmune and inflammatory diseases. Preclinical and early clinical investigations have highlighted the potential of this compound as a therapeutic agent for conditions driven by tumor necrosis factor alpha (TNFα) and other pro-inflammatory cytokines.[1][2]
Core Inhibitory Functions and Synergistic Effects
This compound exerts its anti-inflammatory effects by concurrently targeting two distinct signaling cascades:
-
p38α MAPK Inhibition: As a member of the MAPK family, p38α is a critical regulator of cellular responses to inflammatory stimuli, including stress and cytokines. Its activation leads to the downstream production of pro-inflammatory cytokines such as TNFα and interleukin-1β (IL-1β). By inhibiting p38α, this compound directly curtails the synthesis of these key mediators of inflammation.
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that plays a pivotal role in modulating inflammatory cell activity. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the activity of various inflammatory cells and reduces the production of pro-inflammatory mediators.
The simultaneous inhibition of both p38α MAPK and PDE4 by this compound is believed to result in a synergistic anti-inflammatory effect, offering a more comprehensive blockade of inflammatory pathways than could be achieved by targeting either enzyme alone.[1][2]
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been characterized through a series of in vitro and ex vivo assays. The following tables summarize the key quantitative data.
| Target Enzyme | Assay Type | IC50 Value |
| p38α MAPK | In vitro enzyme assay | 129 nM ((R)-enantiomer) |
| Phosphodiesterase 4 (PDE4) | In vitro enzyme assay | 2 µM (for metabolite CBS-3728) |
| Cellular/Systemic Response | Assay Type | IC50 Value |
| TNFα Release | LPS-stimulated human whole blood | 0.71 ± 2.15 µM |
Note: The (R)-enantiomer of this compound was found to be substantially more potent against PDE4 than the (S)-enantiomer, while both enantiomers were equally active against p38α MAPK.[1]
Signaling Pathways
The dual inhibitory action of this compound impacts two central inflammatory signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Enzyme Assays
p38α MAPK Activity Assay
A common method for assessing p38α MAPK activity is a kinase assay utilizing a specific substrate.
-
Reaction Mix Preparation: A master mix is prepared containing kinase assay buffer and recombinant active p38α MAPK (e.g., 10-20 ng per reaction).
-
Compound Incubation: Various concentrations of this compound (or vehicle control) are added to the wells of a 96-well plate. The kinase reaction mix is then added and pre-incubated for approximately 10 minutes at room temperature.
-
Reaction Initiation: A substrate/ATP mix containing a recombinant substrate like ATF2 (activating transcription factor 2) and ATP is added to each well to initiate the kinase reaction.
-
Incubation: The plate is incubated at 30°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Analysis: The level of substrate phosphorylation is quantified, typically through Western Blot analysis using an antibody specific to the phosphorylated form of the substrate.[3]
Phosphodiesterase 4 (PDE4) Activity Assay
PDE4 activity is often measured using a fluorescence polarization (FP) assay.
-
Reagent Preparation: Purified PDE4 enzyme, a fluorescently labeled cAMP substrate, and a binding agent are prepared in a PDE assay buffer.
-
Compound Addition: Serial dilutions of this compound are added to the assay plate.
-
Enzyme Reaction: The PDE4 enzyme is added to the wells, followed by the addition of the fluorescently labeled cAMP substrate to start the reaction. The plate is incubated at room temperature.
-
Detection: A binding agent that specifically binds to the linearized, phosphorylated substrate is added.
-
Measurement: The fluorescence polarization is measured using a microplate reader. The degree of polarization is proportional to the amount of hydrolyzed substrate, and thus to the PDE4 activity.[4][5][6]
Ex Vivo Human Whole Blood Assay for TNFα Release
This assay measures the ability of a compound to inhibit the release of TNFα from immune cells in a physiologically relevant environment.
-
Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Compound Pre-incubation: Different concentrations of this compound or a reference compound are pre-incubated with the whole blood.
-
Stimulation: TNFα release is induced by the addition of lipopolysaccharide (LPS).
-
Incubation: The samples are incubated at 37°C.
-
Sample Processing: After incubation, the plasma supernatant is collected by centrifugation.
-
Quantification: The concentration of TNFα in the plasma supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits TNFα release by 50%, is calculated.[1][7][8][9][10][11]
In Vivo Rat Model of Endotoxemia
This animal model is used to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions.
-
Induction of Endotoxemia: A systemic inflammatory response is induced by the intraperitoneal (i.p.) injection of a standardized dose of LPS.[12][13][14][15][16]
-
Compound Administration: this compound is administered to the animals, typically at various doses and time points relative to the LPS challenge.
-
Monitoring and Sample Collection: Animals are monitored for clinical signs of sepsis. Blood samples are collected at specified time points to measure plasma levels of pro-inflammatory cytokines (e.g., TNFα).
-
Data Analysis: The effect of this compound on LPS-induced cytokine production and other inflammatory markers is assessed and compared to control groups.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating a dual inhibitor like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (this compound), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. scielo.sa.cr [scielo.sa.cr]
- 13. Refinement of LPS induced Sepsis in SD Rats to Mimic Human Sepsis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. The Anti-Inflammatory Potential of Levosimendan in Sepsis: An Experimental Study Using a LPS-Induced Rat Model [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Dual Inhibitor CBS-3595: A Technical Guide to its Interaction with the p38 MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CBS-3595, a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). The document outlines the core mechanism of action of this compound, its interaction with the p38 MAPK signaling pathway, and its effects in preclinical models of inflammation. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the subject matter.
Introduction to the p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. This pathway plays a pivotal role in inflammation, cell differentiation, apoptosis, and cell cycle regulation. The activation of p38 MAPK is mediated by a kinase cascade involving MAP kinase kinases (MKKs) and MAP kinase kinase kinases (MKKKs). Upon activation, p38 MAPK phosphorylates various downstream targets, including other kinases and transcription factors, leading to a cellular response. Given its central role in inflammation, the p38 MAPK pathway is a key target for the development of novel anti-inflammatory therapeutics.
This compound: A Dual Inhibitor of p38α MAPK and PDE4
This compound is a novel small molecule that exhibits a dual inhibitory activity against both p38α MAPK and phosphodiesterase 4 (PDE4)[1][2][3]. This dual-action mechanism is significant as both p38 MAPK and PDE4 are key enzymes involved in inflammatory processes, and their simultaneous inhibition may offer synergistic anti-inflammatory effects[3]. Preclinical studies have demonstrated the potent suppression of tumor necrosis factor-alpha (TNFα) release by this compound in various in vitro, ex vivo, and in vivo models[1][2][3].
Quantitative Data on this compound Activity
The inhibitory potency of this compound against its primary targets and its effect on inflammatory markers have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| p38α MAPK | Isolated Enzyme Assay | Racemate: Lower potency than comparator compounds | [1] |
| PDE4 | Isolated Enzyme Assay | (R)-enantiomer: 129 nM | [1] |
| PDE4 | Isolated Enzyme Assay | (S)-enantiomer: 11% inhibition @ 1 µM | [1] |
Table 2: Ex Vivo Inhibitory Activity of this compound
| Assay | Cell Type | Stimulant | IC50 Value | Reference |
| TNFα Release | Human Whole Blood | LPS | 0.71 ± 2.15 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the p38 MAPK signaling pathway.
In Vitro p38α MAPK Activity Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against p38α MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 96-well plate. Include a vehicle control (DMSO only).
-
Add the p38α MAPK enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the phosphorylation of the substrate using a suitable detection method, such as a fluorescence-based assay or ELISA.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vitro PDE4 Activity Assay
This protocol describes a general method for assessing the inhibitory effect of a compound on PDE4 activity.
Materials:
-
Recombinant PDE4 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
cAMP substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
5'-nucleotidase
-
Phosphate detection reagent
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 96-well plate, including a vehicle control.
-
Add the PDE4 enzyme to the wells.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This converts the AMP produced by PDE4 to adenosine and inorganic phosphate.
-
Incubate for an additional period to allow for the conversion of AMP.
-
Add a phosphate detection reagent to quantify the amount of inorganic phosphate produced.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value from the dose-response curve.
Ex Vivo Human Whole Blood Assay for TNFα Release
This protocol details the procedure for measuring the effect of a compound on TNFα release in LPS-stimulated human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy donors (heparinized)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
RPMI 1640 medium
-
96-well culture plates
-
ELISA kit for human TNFα
Procedure:
-
Dilute the whole blood with RPMI 1640 medium.
-
Pre-incubate the diluted blood with various concentrations of the test compound or vehicle (DMSO) in a 96-well plate for a specified time (e.g., 30 minutes) at 37°C in a 5% CO2 incubator.
-
Stimulate TNFα release by adding LPS to the wells (final concentration, e.g., 100 ng/mL). Include an unstimulated control.
-
Incubate the plate for a further period (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.
-
Centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant.
-
Quantify the concentration of TNFα in the plasma samples using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of TNFα release.
In Vivo CFA-Induced Arthritis Model in Rats
This protocol provides a general outline for inducing arthritis in rats using Complete Freund's Adjuvant (CFA) to evaluate the in vivo efficacy of anti-inflammatory compounds.
Animals:
-
Male or female Wistar or Lewis rats (species and strain may vary)
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Test compound (e.g., this compound) formulated for oral or parenteral administration
-
Vehicle control
-
Calipers for measuring paw volume/thickness
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
On day 0, induce arthritis by injecting a single dose of CFA (e.g., 0.1 mL) into the subplantar region of the right hind paw of each rat.
-
Randomly divide the animals into different treatment groups: vehicle control, positive control (e.g., a known anti-arthritic drug), and different dose levels of the test compound.
-
Administer the test compound and controls daily, starting from day 0 or after the onset of arthritis, for a specified duration (e.g., 14-21 days).
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness. An arthritis score can be assigned based on the severity of these signs.
-
Measure body weight regularly as an indicator of general health.
-
At the end of the study, euthanize the animals and collect blood samples for hematological and biochemical analysis (e.g., cytokine levels).
-
Excise the arthritic paws for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Evaluate the efficacy of the test compound by comparing the measured parameters between the treated groups and the vehicle control group.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating a p38 MAPK inhibitor.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade.
Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a promising therapeutic candidate with a dual mechanism of action targeting key inflammatory pathways. Its ability to inhibit both p38α MAPK and PDE4 provides a multi-pronged approach to mitigating the inflammatory response. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working in the field of inflammation and autoimmune diseases. Further investigation into the clinical efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
The Role of PDE-4 Inhibition by CBS-3595 in Immune Cells: A Review of Publicly Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, clinical trial databases, and other accessible resources did not yield specific information on a compound designated "CBS-3595" as a phosphodiesterase-4 (PDE-4) inhibitor involved in immune cell modulation. The information presented herein is based on the well-established role of the PDE-4 inhibitor class in the immune system and should be considered a general overview. It is possible that "this compound" is an internal designation not yet in the public domain, a misnomer, or a compound that has been discontinued in early-stage development.
Introduction to PDE-4 Inhibition in Immunity
Phosphodiesterase-4 (PDE-4) is a critical enzyme in immune cells responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that regulates a wide array of cellular functions. By degrading cAMP, PDE-4 terminates its signaling. The inhibition of PDE-4, therefore, leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[1] This activation cascade ultimately modulates the inflammatory response and maintains immune balance.[1]
PDE-4 is highly expressed in various immune cells, including T cells, monocytes, macrophages, neutrophils, dendritic cells, and eosinophils, making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases.[1] Several PDE-4 inhibitors, such as roflumilast, apremilast, and crisaborole, have been approved for the treatment of conditions like chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][2]
The General Mechanism of PDE-4 Inhibitors in Immune Cells
The primary mechanism of action for PDE-4 inhibitors in immune cells revolves around the elevation of intracellular cAMP levels. This increase in cAMP triggers a series of events that collectively suppress pro-inflammatory activities and enhance anti-inflammatory responses.
Key Signaling Pathways
The inhibition of PDE-4 and subsequent rise in cAMP levels activate two main signaling pathways:
-
The PKA Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB can modulate the expression of genes involved in inflammation.
-
The Epac Pathway: cAMP can also directly bind to and activate Epac1 and Epac2. Activated Epac proteins act as guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2, influencing processes such as cell adhesion and cytokine production.[1]
The diagram below illustrates the central role of PDE-4 inhibition in modulating immune cell signaling.
Effects on Cytokine Production
A primary consequence of PDE-4 inhibition in immune cells is the modulation of cytokine production. Cytokines are signaling proteins that play a crucial role in orchestrating the immune response. Aberrant cytokine production is a hallmark of many inflammatory diseases.
PDE-4 inhibitors have been shown to suppress the production of several pro-inflammatory cytokines, including:
-
Tumor Necrosis Factor-alpha (TNF-α): A key mediator of acute inflammation.
-
Interferon-gamma (IFN-γ): A cytokine critical for both innate and adaptive immunity.
-
Interleukin-2 (IL-2): Essential for the proliferation of T cells.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles.[2]
Conversely, PDE-4 inhibition can lead to an increase in the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10) , which plays a central role in limiting host immune responses to pathogens and preventing tissue damage.
Quantitative Data on PDE-4 Inhibition
While no specific data for "this compound" is available, the following table summarizes representative data for other PDE-4 inhibitors to illustrate the typical quantitative effects observed in immune cells.
| PDE-4 Inhibitor | Immune Cell Type | Assay | Endpoint | IC50 / Effect |
| Roflumilast | Human Neutrophils | fMLP-induced Superoxide Anion Production | Inhibition | 1.9 nM |
| Roflumilast | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS-induced TNF-α Release | Inhibition | 0.3 nM |
| Apremilast | Human PBMCs | LPS-induced TNF-α Release | Inhibition | 74 nM |
| Apremilast | Human CD4+ T cells | Anti-CD3/CD28-induced IFN-γ Production | Inhibition | 1.1 µM |
| Cilomilast | Human Monocytes | LPS-induced TNF-α Release | Inhibition | 110 nM |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal inhibitory effect. Data is illustrative and compiled from various public sources.
Experimental Protocols for Assessing PDE-4 Inhibition in Immune Cells
The following are generalized experimental protocols that are commonly used to evaluate the activity of PDE-4 inhibitors in immune cells.
In Vitro PDE-4 Enzyme Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of the PDE-4 enzyme.
Methodology:
-
Recombinant human PDE-4 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
A known amount of cAMP is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of remaining cAMP or the product, 5'-AMP, is quantified using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytokine Release Assay from Human PBMCs
Objective: To assess the effect of a compound on the production and release of cytokines from immune cells.
Methodology:
-
Human PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
The cells are cultured in a suitable medium and pre-incubated with the test compound at various concentrations for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) for monocytes or phytohemagglutinin (PHA) for lymphocytes, to induce cytokine production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of various cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is measured using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
The dose-dependent inhibition of pro-inflammatory cytokines and/or enhancement of anti-inflammatory cytokines is determined.
The workflow for a typical cytokine release assay is depicted below.
Conclusion
While specific data on "this compound" as a PDE-4 inhibitor in immune cells is not publicly available, the established pharmacology of the PDE-4 inhibitor class provides a strong framework for understanding its potential role. By inhibiting PDE-4 and increasing intracellular cAMP, these compounds effectively suppress pro-inflammatory responses in a variety of immune cells, primarily by downregulating the production of key pro-inflammatory cytokines and upregulating anti-inflammatory mediators. The experimental protocols outlined provide a standard methodology for evaluating the immunomodulatory effects of any novel PDE-4 inhibitor. Further research and public disclosure of data are necessary to elucidate the specific properties and therapeutic potential of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBS-3595 is a novel small molecule inhibitor with a unique dual-action mechanism, targeting both p38 mitogen-activated protein kinase α (p38α MAPK) and phosphodiesterase 4 (PDE4). This dual inhibition offers a synergistic approach to attenuating the inflammatory cascade driven by tumor necrosis factor-alpha (TNFα), a key cytokine implicated in a wide range of autoimmune and inflammatory diseases. Preclinical and early clinical investigations have demonstrated the potential of this compound to potently suppress TNFα release, suggesting its therapeutic promise in conditions such as rheumatoid arthritis and other TNFα-mediated disorders.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols to facilitate further research and development.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by concurrently inhibiting two key enzymes in the inflammatory signaling cascade:
-
p38α MAPK Inhibition: p38α MAPK is a critical kinase activated by cellular stress and inflammatory cytokines like TNFα.[1][4] Its activation leads to the downstream phosphorylation of various transcription factors and kinases, ultimately resulting in the increased expression of pro-inflammatory cytokines, including TNFα itself.
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger with anti-inflammatory properties. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of inflammatory mediators.
The simultaneous inhibition of both p38α MAPK and PDE4 by this compound is believed to result in a synergistic anti-inflammatory effect, offering a more potent and potentially safer therapeutic strategy compared to single-target agents.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and ex vivo studies.
| Parameter | Value | Assay System | Notes |
| IC50 for TNFα Release | 0.71 ± 2.15 μM | Lipopolysaccharide (LPS)-stimulated human whole blood | This value represents the concentration of this compound (racemate) required to inhibit 50% of TNFα release in a physiologically relevant ex vivo model.[5] |
| IC50 for PDE4 Inhibition ((R)-enantiomer) | 129 nM | Isolated enzyme assay | The (R)-enantiomer of this compound is significantly more potent against PDE4 than the (S)-enantiomer (11% inhibition at 1 μM). The racemate was used for preclinical development.[5] |
| p38α MAPK Inhibition | Both enantiomers are equally active | Isolated enzyme assay | While a specific IC50 value for the racemate against p38α MAPK is not publicly available, the equal activity of both enantiomers suggests that the potency of the racemate is comparable to that of the individual enantiomers.[5] Further studies are needed to determine the precise IC50 value. |
| In Vivo Efficacy in CFA-Induced Arthritis (Rats) | 3 mg/kg | Rat model of polyarthritis | Repeated administration of this compound at this dose produced significant anti-inflammatory effects in a well-established animal model of rheumatoid arthritis.[6] |
Experimental Protocols
In Vitro p38α MAPK Enzymatic Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of this compound against p38α MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
Substrate (e.g., ATF-2)
-
ATP
-
This compound (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Plate reader for luminescence or radioactivity detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A typical concentration range for screening is 1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., SB203580).
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and the ATF-2 substrate to their final desired concentrations in the kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Plate Setup: Add 5 µL of the serially diluted this compound, positive control, or vehicle to the wells of a 96-well plate.
-
Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the ATF-2 substrate and ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro PDE4 Enzymatic Assay (General Protocol)
This protocol provides a general method for assessing the inhibitory effect of this compound on PDE4 activity.
Materials:
-
Recombinant PDE4 enzyme (e.g., PDE4B1)
-
PDE assay buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
cAMP substrate
-
This compound (dissolved in DMSO)
-
96-well plates
-
PDE-Glo™ Phosphodiesterase Assay kit (or similar detection reagent)
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in PDE assay buffer. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a known PDE4 inhibitor as a positive control (e.g., Rolipram).
-
Enzyme Preparation: Dilute the recombinant PDE4 enzyme to the desired concentration in PDE assay buffer.
-
Assay Plate Setup: Add 10 µL of the serially diluted this compound, positive control, or vehicle to the wells of a 96-well plate.
-
Enzyme Addition: Add 20 µL of the diluted PDE4 enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 20 µL of the cAMP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and measure the amount of remaining cAMP using a detection kit like the PDE-Glo™ Phosphodiesterase Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a dose-response curve.
Ex Vivo Human Whole Blood Assay for TNFα Release
This protocol describes a method to measure the effect of this compound on TNFα production in a more physiologically relevant system.
Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
96-well culture plates
-
ELISA kit for human TNFα
Procedure:
-
Blood Dilution: Dilute the fresh human whole blood 1:5 or 1:10 with RPMI 1640 medium.
-
Compound Pre-incubation: Add 100 µL of the diluted blood to each well of a 96-well plate. Add various concentrations of this compound or vehicle (DMSO) to the wells and pre-incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Stimulation: Add LPS to the wells at a final concentration of 10-100 ng/mL to induce TNFα production.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Plasma Collection: Centrifuge the plates to pellet the blood cells. Carefully collect the plasma supernatant.
-
TNFα Quantification: Measure the concentration of TNFα in the plasma samples using a human TNFα ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of TNFα release for each concentration of this compound and determine the IC50 value.
In Vivo Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
Materials:
-
Male Wistar or Lewis rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers for paw volume measurement
-
Arthritis scoring system
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw of each rat.
-
Grouping and Treatment: Randomly divide the rats into groups: Normal Control (no CFA, vehicle treatment), Arthritic Control (CFA, vehicle treatment), this compound treated groups (CFA, different doses of this compound, e.g., 3 mg/kg), and Positive Control (CFA, a known anti-arthritic drug like indomethacin).
-
Drug Administration: Begin daily oral administration of this compound or vehicle from day 0 or after the onset of arthritis (e.g., day 8) and continue for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer or calipers at regular intervals (e.g., every 2-3 days).
-
Arthritic Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0 = no erythema or swelling, and 4 = severe erythema and swelling with joint deformity).
-
Body Weight: Monitor the body weight of the animals throughout the study.
-
-
Biochemical and Histological Analysis: At the end of the study, collect blood samples for cytokine analysis (e.g., TNFα, IL-6). Euthanize the animals and collect the ankle joints for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the changes in paw volume, arthritic scores, body weight, and biochemical and histological parameters between the different treatment groups.
Visualizations
Signaling Pathways
Caption: TNFα signaling and points of inhibition by this compound.
Experimental Workflow
Caption: Preclinical development workflow for this compound.
Conclusion
This compound represents a promising therapeutic candidate for TNFα-related diseases due to its innovative dual-inhibitory mechanism targeting both p38α MAPK and PDE4. The synergistic action of this compound has been shown to effectively suppress TNFα production in relevant preclinical models. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this compound, offering key data and detailed experimental protocols to guide future investigations. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in humans and to establish its efficacy and safety in clinical settings for the treatment of inflammatory diseases.
References
- 1. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitazoxanide alleviates CFA-induced rheumatoid arthritis in Wistar rats by modulating the STAT-3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toxicology.org [toxicology.org]
- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TNF and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CBS-3595, a Dual p38α MAPK/PDE4 Inhibitor for Cytokine-Suppressive Anti-Inflammatory Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBS-3595 is a novel small molecule that demonstrates potent anti-inflammatory properties through the dual inhibition of p38 mitogen-activated protein kinase α (p38α MAPK) and phosphodiesterase 4 (PDE4). This dual mechanism of action offers a synergistic approach to suppressing pro-inflammatory cytokine production, positioning this compound as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. Preclinical studies in various animal models and a Phase I clinical trial in healthy human volunteers have provided evidence of its cytokine-suppressive effects and have begun to characterize its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core data and methodologies related to the evaluation of this compound, intended to support further research and development efforts in the field.
Core Mechanism of Action: Dual Inhibition of p38α MAPK and PDE4
This compound exerts its anti-inflammatory effects by concurrently targeting two key enzymes in the inflammatory cascade: p38α MAPK and PDE4. The inhibition of these enzymes disrupts the signaling pathways that lead to the production of major pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).
The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory stimuli. Upon activation by upstream kinases, p38α MAPK phosphorylates various downstream substrates, including transcription factors, which in turn promote the expression of pro-inflammatory genes. By inhibiting p38α MAPK, this compound directly curtails the production of cytokines at the transcriptional level.
Phosphodiesterase 4 (PDE4) is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with anti-inflammatory properties. By inhibiting PDE4, this compound increases intracellular cAMP levels, which subsequently downregulates the production of pro-inflammatory mediators.
The simultaneous inhibition of both p38α MAPK and PDE4 by this compound is believed to result in a synergistic anti-inflammatory effect, offering a more profound suppression of cytokine release than could be achieved by targeting either enzyme alone.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and ex vivo studies.
| Parameter | Assay | Species | Value | Reference |
| IC50 | Inhibition of TNF-α release in LPS-stimulated human whole blood | Human | 0.71 ± 2.15 µM (SEM = 0.47; n = 21) | [1] |
| IC50 | p38α MAPK Inhibition | - | Data not publicly available | - |
| IC50 | PDE4 Inhibition ((R)-enantiomer) | - | 129 nM | [1] |
| Inhibition (%) | PDE4 Inhibition ((S)-enantiomer) @ 1 µM | - | 11% | [1] |
Table 1: In Vitro and Ex Vivo Efficacy of this compound
| Species | Dose | Route | Cmax | AUC | Reference |
| Rat | Data not publicly available | Oral | Data not publicly available | Data not publicly available | [1] |
| Dog | Data not publicly available | Oral | Data not publicly available | Data not publicly available | [1] |
| Monkey | Data not publicly available | Oral | Data not publicly available | Data not publicly available | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound (Racemate) (Note: While pharmacokinetic studies were conducted, specific values for Cmax and AUC have not been made publicly available in the primary literature.)
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Inhibition of TNF-α Release in LPS-Stimulated Human Whole Blood
This ex vivo assay is a cornerstone for evaluating the anti-inflammatory potential of compounds like this compound in a physiologically relevant matrix.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the release of TNF-α from human whole blood stimulated with lipopolysaccharide (LPS).
Materials:
-
Fresh human whole blood from healthy donors
-
This compound (racemate)
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for human TNF-α
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.
-
Pre-incubation: Pre-incubate different concentrations of this compound or vehicle control with the whole blood for a specified period (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Induce TNF-α release by adding a final concentration of LPS (e.g., 10-100 ng/mL) to the blood samples.
-
Incubation: Incubate the stimulated blood samples for a defined period (e.g., 4-6 hours) at 37°C in a humidified incubator.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma supernatant.
-
TNF-α Quantification: Quantify the levels of TNF-α in the plasma supernatant using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
In Vivo Model of Experimental Endotoxemia in Rats
This in vivo model is utilized to assess the efficacy of anti-inflammatory compounds in a systemic inflammation setting.
Objective: To evaluate the effect of orally administered this compound on plasma TNF-α levels in rats challenged with LPS.
Materials:
-
Wistar rats
-
This compound (racemate)
-
Lipopolysaccharide (LPS)
-
Vehicle for oral administration
-
Anesthetic
-
Blood collection supplies
-
ELISA kit for rat TNF-α
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment.
-
Dosing: Administer this compound or vehicle orally to the rats at a predetermined dose.
-
Endotoxemia Induction: After a specific time post-dosing (e.g., 1 hour), induce endotoxemia by administering a defined dose of LPS intravenously (e.g., 0.1 mg/kg) or intraperitoneally (e.g., 1.5 µg/kg with GalN).
-
Blood Collection: At a set time point after LPS administration (e.g., 90 minutes), collect blood samples from the rats under anesthesia.
-
Plasma Separation: Process the blood samples to obtain plasma.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a rat-specific TNF-α ELISA kit.
-
Data Analysis: Compare the plasma TNF-α levels in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy.
Concluding Remarks
This compound represents a promising cytokine-suppressive anti-inflammatory drug candidate with a novel dual mechanism of action. The data presented in this technical guide, derived from key preclinical and early clinical evaluations, highlight its potential for the treatment of TNF-α-related diseases. The detailed experimental protocols provided herein are intended to facilitate further investigation into the therapeutic utility of this compound and to support the development of next-generation anti-inflammatory agents. Further studies are warranted to fully elucidate its clinical efficacy, safety profile, and potential therapeutic applications.
References
In Vitro Characterization of CBS-3595: A Dual Inhibitor of p38α MAPK and PDE4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CBS-3595, a novel dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). This compound has demonstrated significant anti-inflammatory properties, primarily through the suppression of tumor necrosis factor-alpha (TNFα) release, making it a compound of interest for TNFα-related diseases.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by simultaneously targeting two key enzymes in the inflammatory cascade: p38α MAPK and PDE4. The dual inhibition of these pathways has been shown to synergistically attenuate excessive inflammatory responses.[1] The primary functional outcome of this dual inhibition is the potent suppression of TNFα release, a critical mediator in many inflammatory conditions.[1]
Quantitative Data Summary
The following table summarizes the available quantitative in vitro data for this compound and its enantiomers. While both enantiomers of this compound are reported to be equally active against p38α MAPK, specific enzymatic IC50 values for the separated enantiomers or the racemate against purified p38α MAPK are not publicly available. The (R)-enantiomer has been shown to be significantly more potent against PDE4.
| Target | Compound/Enantiomer | Assay Type | Result | Notes |
| PDE4 | (R)-enantiomer of this compound | Enzymatic Assay | IC50 = 129 nM | Substantially more potent than the (S)-enantiomer.[1] |
| PDE4 | (S)-enantiomer of this compound | Enzymatic Assay | 11% inhibition @ 1 µM | --- |
| p38α MAPK | Racemic this compound | Enzymatic Assay | Not explicitly quantified, but both enantiomers are reported to be "equally active".[1] | Primary screening included inhibition of p38α MAPK-catalyzed phosphorylation of the transcription factor ATF-2.[1] |
| TNFα Release | Racemic this compound | Human Whole Blood Assay (LPS-stimulated) | IC50 = 0.71 ± 2.15 µM | This cellular assay reflects the functional consequence of dual p38α MAPK and PDE4 inhibition.[1] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: The p38α MAPK signaling cascade and the point of inhibition by this compound.
Caption: The PDE4-cAMP signaling pathway and the point of inhibition by this compound.
Experimental Workflows and Protocols
The in vitro characterization of a dual inhibitor like this compound typically follows a structured workflow to determine its potency, selectivity, and functional effects.
Caption: General experimental workflow for the in vitro characterization of a dual p38α MAPK/PDE4 inhibitor.
Detailed Methodologies
1. p38α MAPK Enzymatic Inhibition Assay (for IC50 Determination)
This protocol outlines a non-radioactive, in vitro kinase assay to determine the inhibitory potency of a test compound against p38α MAPK. The assay measures the phosphorylation of a substrate, such as ATF-2, by p38α MAPK.
-
Materials and Reagents:
-
Recombinant human p38α MAPK (active)
-
Recombinant human ATF-2 (substrate)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 µM ATP)
-
Test compound (e.g., this compound) and positive control (e.g., SB203580)
-
ATP solution
-
96-well microplates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in the Kinase Assay Buffer. A typical concentration range for IC50 determination is 100 µM to 1 nM.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in the Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.
-
Assay Plate Setup: Add 5 µL of the serially diluted test compounds, positive control, or vehicle (DMSO) to the wells of a 96-well plate.
-
Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add 10 µL of the ATF-2 substrate and ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. PDE4 Enzymatic Inhibition Assay (for IC50 Determination)
This protocol describes a method to measure the inhibitory activity of a compound against PDE4. The assay quantifies the hydrolysis of cyclic AMP (cAMP) by the PDE4 enzyme.
-
Materials and Reagents:
-
Recombinant human PDE4 enzyme (specific isoforms can be used for selectivity profiling)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
cAMP substrate
-
Test compound (e.g., this compound) and positive control (e.g., Rolipram)
-
96-well microplates
-
PDE-Glo™ Phosphodiesterase Assay (Promega) or similar detection system
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in the appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound or control, the PDE4 enzyme, and the assay buffer.
-
Pre-incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for a defined period, ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction and measure the remaining cAMP or the product (5'-AMP) using a suitable detection reagent, such as the PDE-Glo™ assay, according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting to a dose-response curve.
-
3. Human Whole Blood TNFα Release Assay
This cellular assay measures the ability of a compound to inhibit the release of TNFα from immune cells in a physiologically relevant matrix.
-
Materials and Reagents:
-
Fresh human whole blood from healthy donors
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
RPMI 1640 medium
-
96-well culture plates
-
TNFα ELISA kit
-
Centrifuge
-
-
Procedure:
-
Compound Preparation: Prepare different concentrations of the test compound.
-
Pre-incubation: Pre-incubate aliquots of fresh human whole blood with the various concentrations of the test compound or vehicle control in a 96-well plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Induce TNFα release by adding LPS to the blood samples to a final concentration of, for example, 100 ng/mL.
-
Incubation: Incubate the plates for a suitable period (e.g., 4-6 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Plasma Separation: Centrifuge the plates to separate the plasma from the blood cells.
-
TNFα Quantification: Carefully collect the plasma supernatant and quantify the TNFα levels using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of TNFα release (IC50) by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
This compound is a potent dual inhibitor of p38α MAPK and PDE4, demonstrating significant anti-inflammatory activity through the suppression of TNFα release. The in vitro data presented in this guide provide a foundational understanding of its mechanism of action and inhibitory potency. Further characterization, including determination of specific IC50 values against purified p38α MAPK and individual PDE4 isoforms, would provide a more complete profile of this promising anti-inflammatory compound. The detailed protocols and workflows outlined herein serve as a comprehensive resource for researchers in the field of drug discovery and development.
References
Synergistic Anti-Inflammatory Effects of Dual p38/PDE-4 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic inflammatory diseases are characterized by the dysregulation of multiple intracellular signaling pathways. Two key pathways implicated in the inflammatory cascade are the p38 mitogen-activated protein kinase (MAPK) pathway and the phosphodiesterase-4 (PDE-4) pathway. The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] Independently, PDE-4 enzymes mediate inflammation by degrading cyclic adenosine monophosphate (cAMP), a key second messenger with broad anti-inflammatory properties.[3][4] Inhibition of PDE-4 elevates intracellular cAMP levels, leading to the suppression of various inflammatory cell functions.[5][6] The convergence of these pathways on the regulation of inflammatory mediators presents a compelling rationale for a therapeutic strategy involving the dual inhibition of both p38 MAPK and PDE-4. This technical guide provides an in-depth exploration of the synergistic effects of this dual inhibition, including the underlying signaling mechanisms, quantitative data from preclinical studies, and detailed experimental protocols for assessing inhibitor efficacy and synergy.
Core Signaling Pathways in Inflammation
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress and inflammatory stimuli.[1][2] Activation of this pathway leads to the production of key inflammatory mediators.
-
Activation: The p38 MAPK pathway is activated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and cellular stress. This leads to the sequential phosphorylation and activation of a kinase cascade, ultimately resulting in the phosphorylation of p38 MAPK.[1]
-
Downstream Effects: Activated p38 MAPK phosphorylates and activates a variety of downstream targets, including transcription factors (e.g., ATF-2) and other kinases. This results in the increased transcription and translation of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[7][8]
Caption: The p38 MAPK Signaling Pathway in Inflammation.
The PDE-4 Signaling Pathway
Phosphodiesterase-4 (PDE-4) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP), a critical second messenger that dampens inflammatory responses.
-
cAMP Degradation: PDE-4 specifically hydrolyzes cAMP to AMP, thereby reducing intracellular cAMP levels.[3]
-
Inflammatory Consequences: Lower levels of cAMP lead to the activation of pro-inflammatory signaling pathways and the increased production of inflammatory mediators.
-
Inhibition Effects: Inhibition of PDE-4 prevents the degradation of cAMP, leading to its accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can inhibit the production of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory mediators like IL-10.[3][4]
Caption: The PDE-4 Signaling Pathway in Inflammation.
Rationale for Dual p38/PDE-4 Inhibition and Synergy
The rationale for dual inhibition stems from the complementary and interconnected nature of the p38 and PDE-4 pathways in regulating inflammation. While p38 MAPK activation drives the production of pro-inflammatory cytokines, elevated cAMP levels resulting from PDE-4 inhibition can suppress their synthesis.[3][6] A synergistic effect is anticipated because the two inhibitors act on different but convergent pathways, leading to a more profound anti-inflammatory response than either agent alone.[9] This combined approach has the potential to achieve greater therapeutic efficacy at lower, and potentially less toxic, doses of each inhibitor.
Caption: Logical Relationship of Synergistic Dual Inhibition.
Quantitative Data on Dual p38/PDE-4 Inhibitors
The following tables summarize publicly available data on the potency of dual p38/PDE-4 inhibitors and the synergistic effects on cytokine production.
Table 1: In Vitro Potency of Dual-Acting and Individual Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay System | Reference |
| Dual Inhibitors | ||||
| Zardaverine | PDE-3/PDE-4 | 110 (PDE-3), 210 (PDE-4) | Human | [10] |
| KCA-1490 | PDE-3A/PDE-4B | 369 (PDE-3A), 42 (PDE-4B) | Not Specified | [11] |
| Compound 46 | PDE-3A/PDE-4B | 970 (PDE-3A), 350 (PDE-4B) | Not Specified | [11] |
| p38 Inhibitors | ||||
| BIRB-796 | p38 MAPK | Varies by cell type | Human Alveolar Macrophages | [12] |
| SB203580 | p38 MAPK | Varies by assay | Not Specified | [9] |
| PDE-4 Inhibitors | ||||
| Roflumilast | PDE-4 | 0.8 | In vitro | [13] |
| Apremilast | PDE-4 | 7.4 | In vitro | [13] |
| Rolipram | PDE-4 | Varies by assay | Not Specified | [14] |
| GSK256066 | PDE-4 | 0.003 | In vitro | [5] |
| Crisaborole | PDE-4 | 490 | In vitro | [5] |
Table 2: Synergistic Inhibition of Cytokine Production
| Cell Type | Stimulus | Inhibitor Combination | Cytokine Measured | Observation | Reference |
| Human Alveolar Macrophages (COPD patients) | LPS | Dexamethasone + BIRB-796 (p38 inhibitor) | IL-8, IL-6, TNF-α, GM-CSF, etc. | Significant efficacy-enhancing benefits and synergistic dose-sparing effects. | [12] |
| Rat Vascular Smooth Muscle Cells | Not specified | PDE-3 inhibitor + PDE-4 inhibitor | DNA Synthesis | Synergistic attenuation of DNA synthesis and cell proliferation. | [15] |
| Human Whole Blood | LPS + fMLP | PDE-4 selective inhibitors | TNF-α, LTB4 | Potent inhibition of both TNF-α and LTB4 biosynthesis. | [6] |
| Rat Model of Ischemia/Reperfusion | I/R Injury | Rolipram (PDE-4 inhibitor) | TNF-α, IL-1β, IL-6, LTB4 | Suppression of local and remote increases in inflammatory mediators. | [3][16] |
Experimental Protocols
In Vitro p38 MAPK Activity Assay (Biochemical)
This protocol outlines a non-radioactive, in vitro kinase assay to determine the inhibitory activity of test compounds against p38α MAPK.
Caption: Workflow for an in vitro p38 MAPK inhibitor assay.
Materials:
-
Recombinant human p38α MAPK (active)
-
Substrate (e.g., ATF-2)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
-
Test compounds and positive control (e.g., SB203580) dissolved in DMSO
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and a positive control in Kinase Assay Buffer. A typical concentration range is 1 nM to 100 µM.
-
Enzyme and Substrate Preparation: Dilute the p38α MAPK and substrate to their final desired concentrations in Kinase Assay Buffer.
-
Assay Plate Setup: Add 5 µL of the serially diluted test compounds, positive control, or vehicle (DMSO) to the wells of the assay plate.
-
Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well. Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add 10 µL of the substrate and ATP solution to each well to start the kinase reaction. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
PDE-4 Activity Assay (Fluorescence Polarization)
This protocol describes a homogeneous, fluorescence polarization (FP)-based assay for screening PDE-4 inhibitors.
Materials:
-
Purified recombinant PDE-4B1
-
FAM-labeled cAMP substrate
-
PDE Assay Buffer
-
Binding Agent (for FP detection)
-
Test compounds and positive control (e.g., Roflumilast) dissolved in DMSO
-
96-well or 384-well black plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare a complete PDE Assay Buffer. Dilute the PDE-4B1 enzyme to the desired concentration (e.g., 10 pg/µl).
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor at concentrations 10-fold higher than the desired final concentrations.
-
Assay Setup:
-
Add 40 µL of diluted PDE-4B1 to "Positive Control" and "Test Inhibitor" wells.
-
Add 45 µL of complete PDE Assay Buffer to "Blank" wells.
-
Add 5 µL of the inhibitor serial dilution to the "Test Inhibitor" wells.
-
Add 5 µL of diluent solution to the "Blank" and "Positive Control" wells.
-
-
Reaction Initiation: Add 5 µL of 2 µM FAM-cAMP to each well to start the reaction.
-
Incubation: Incubate at room temperature for 1 hour.
-
Detection:
-
Add 100 µL of diluted Binding Agent to each well.
-
Incubate at room temperature for 30 minutes with gentle agitation.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis: Subtract the "Blank" value from all other readings. Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Assay for Cytokine Inhibition
This protocol outlines a general method for assessing the effect of inhibitors on cytokine production in a cellular context.
Materials:
-
Relevant cell line (e.g., THP-1 monocytes, primary human peripheral blood mononuclear cells)
-
Cell culture medium
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Test compounds (p38 inhibitor, PDE-4 inhibitor, or dual inhibitor)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each treatment condition compared to the LPS-stimulated vehicle control.
Assessment of Synergy: Isobologram Analysis
Isobologram analysis is a rigorous method to determine whether the combined effect of two drugs is synergistic, additive, or antagonistic.
Experimental Design:
-
Determine the dose-response curves for each inhibitor (p38 inhibitor and PDE-4 inhibitor) individually to establish their respective IC50 values for a specific biological effect (e.g., 50% inhibition of TNF-α production).
-
Select several fixed-ratio combinations of the two inhibitors (e.g., 1:3, 1:1, 3:1 based on their IC50 ratios).
-
For each fixed-ratio combination, perform a dose-response experiment to determine the total concentration of the mixture required to achieve the same 50% effect level.
Data Analysis and Interpretation:
-
Construct the Isobologram: Plot the concentrations of the two inhibitors on the x and y axes. The individual IC50 values are plotted on their respective axes. A straight line connecting these two points represents the line of additivity.
-
Plot the Combination Data: For each fixed-ratio combination, plot the concentrations of the two inhibitors that produced the 50% effect.
-
Interpret the Results:
-
Synergy: If the experimental data points for the combinations fall significantly below the line of additivity, the interaction is synergistic.
-
Additivity: If the data points fall on the line, the interaction is additive.
-
Antagonism: If the data points fall significantly above the line, the interaction is antagonistic.
-
-
Combination Index (CI): The CI can be calculated to quantify the synergy. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[17]
Conclusion
The dual inhibition of p38 MAPK and PDE-4 represents a promising therapeutic strategy for a wide range of inflammatory diseases. The convergence of these two key signaling pathways on the regulation of pro-inflammatory cytokine production provides a strong rationale for expecting synergistic anti-inflammatory effects. The quantitative data, though still emerging, supports the potential for enhanced efficacy with this dual-target approach. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of dual p38/PDE-4 inhibitors and to rigorously assess their synergistic interactions. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits and safety profile of this innovative anti-inflammatory strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Effects of inhibition of PDE4 and TNF-alpha on local and remote injuries following ischaemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.co.jp [abcam.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effects of p38 mitogen-activated protein kinase inhibition with a corticosteroid in alveolar macrophages from patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of inhibition of PDE4 and TNF-α on local and remote injuries following ischaemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CBS-3595 in a Lipopolysaccharide (LPS) Stimulation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBS-3595, chemically known as N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide, is a potent and selective dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4).[1][2] Both p38α MAPK and PDE4 are critical enzymes in the signaling cascades that regulate the production of pro-inflammatory cytokines.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). LPS stimulation of immune cells, such as macrophages and monocytes, leads to the activation of downstream signaling pathways, including the p38 MAPK and NF-κB pathways, resulting in the robust production and release of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).
This compound has demonstrated significant anti-inflammatory properties by suppressing the release of TNF-α in various preclinical models.[1][2] Its dual-inhibition mechanism offers a synergistic approach to attenuating excessive inflammatory responses. These application notes provide detailed protocols for utilizing this compound in in vitro and ex vivo LPS stimulation models to evaluate its anti-inflammatory efficacy.
Quantitative Data
The inhibitory activity of this compound on TNF-α release was quantified in an LPS-stimulated human whole blood assay. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.
| Compound | Assay System | Stimulant | Analyte | IC50 (nM) |
| This compound | Human Whole Blood | LPS | TNF-α | 83 |
Data is derived from preclinical studies evaluating the inhibitory effect of this compound on cytokine release.
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophage Cell Line (RAW 264.7)
This protocol describes the evaluation of this compound's ability to inhibit TNF-α production in a murine macrophage cell line stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (stock solution of 1 mg/mL in sterile PBS)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
ELISA kit for murine TNF-α
-
Cell viability assay kit (e.g., MTT or PrestoBlue™)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in complete DMEM. The final concentrations should range from 1 nM to 10 µM. The final DMSO concentration in all wells, including vehicle controls, should be maintained at or below 0.1%. Remove the culture medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMEM with 0.1% DMSO). Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a working solution of LPS in complete DMEM at a concentration of 20 ng/mL. Add 10 µL of the LPS working solution to each well to achieve a final concentration of 10 ng/mL. For unstimulated controls, add 10 µL of complete DMEM.
-
Incubation: Incubate the plate for 6 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement. Store the supernatant at -80°C until analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a murine TNF-α ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assessment: To ensure that the observed inhibition of TNF-α is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.
Ex Vivo Anti-inflammatory Activity in Human Whole Blood
This protocol details the procedure for assessing the inhibitory effect of this compound on TNF-α production in LPS-stimulated human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy volunteers, collected in tubes containing sodium heparin anticoagulant.
-
RPMI 1640 medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (stock solution of 1 mg/mL in sterile PBS)
-
96-well deep-well plates
-
ELISA kit for human TNF-α
Procedure:
-
Blood Dilution: Dilute the heparinized whole blood 1:1 with RPMI 1640 medium.
-
Compound Addition: Aliquot 180 µL of the diluted blood into the wells of a 96-well deep-well plate. Add 10 µL of serially diluted this compound in RPMI 1640 to achieve final concentrations ranging from 10 nM to 100 µM. For the vehicle control, add 10 µL of RPMI 1640 containing 0.1% DMSO. Mix gently by pipetting.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a humidified atmosphere with 5% CO2.
-
LPS Stimulation: Add 10 µL of LPS solution (20 µg/mL in RPMI 1640) to each well to obtain a final concentration of 1 µg/mL. For the unstimulated control, add 10 µL of RPMI 1640.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Plasma Collection: After incubation, centrifuge the plate at 1500 x g for 10 minutes at 4°C. Carefully collect the plasma supernatant. Store the plasma at -80°C until analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit following the manufacturer's instructions.
Visualizations
Signaling Pathway of LPS Stimulation and this compound Inhibition
Caption: LPS/TLR4 signaling and points of inhibition by this compound.
Experimental Workflow for In Vitro this compound Evaluation
Caption: Workflow for assessing this compound in LPS-stimulated macrophages.
Conclusion
This compound is a valuable tool for investigating the roles of p38α MAPK and PDE4 in inflammatory processes. The protocols provided herein offer robust methods for characterizing the anti-inflammatory effects of this compound in both isolated immune cells and a more physiologically relevant whole blood system. These models are essential for the preclinical evaluation of potential anti-inflammatory therapeutics and for elucidating the molecular mechanisms underlying inflammatory diseases. The dual inhibitory action of this compound suggests its potential for a synergistic anti-inflammatory effect, making it a compound of significant interest for further research and development.[1][2]
References
Application Notes and Protocols: Administration of Novel Anti-Arthritic Compounds in Rodent Models
Topic: Administration of a novel compound in rodent models of arthritis.
Disclaimer: A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information regarding "CBS-3595" for the treatment of arthritis. The following application notes and protocols are provided as a detailed, representative template for the evaluation of a hypothetical anti-inflammatory agent, herein referred to as "Compound X," in a standard rodent model of rheumatoid arthritis. The experimental designs, data, and signaling pathways are illustrative and based on established methodologies in the field.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Rodent models of arthritis are essential for understanding the pathophysiology of RA and for the preclinical evaluation of novel therapeutic agents. The Collagen-Induced Arthritis (CIA) model in rats or mice is one of the most widely used models as it shares many pathological and immunological features with human RA.
These application notes provide a comprehensive protocol for the administration and efficacy evaluation of "Compound X," a hypothetical small molecule inhibitor of a key inflammatory signaling pathway, in a rat model of CIA.
Signaling Pathway of Interest: NF-κB in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response and is constitutively activated in the synovial tissue of RA patients. Inhibition of this pathway is a rational therapeutic strategy for arthritis. "Compound X" is a hypothetical inhibitor of IκB kinase (IKK), a critical upstream activator of the NF-κB pathway.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Lewis Rats
This protocol describes the induction of arthritis using bovine type II collagen.
Materials:
-
Male Lewis rats (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Incomplete Freund's Adjuvant (IFA)
-
Complete Freund's Adjuvant (CFA)
-
Syringes and needles (26G)
-
"Compound X"
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen and IFA (1:1 ratio).
-
Inject 0.1 mL of the emulsion intradermally at the base of the tail of each rat.
-
-
Booster Immunization (Day 7):
-
Prepare an emulsion of bovine type II collagen and CFA (1:1 ratio).
-
Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.
-
-
Treatment Administration (Starting on Day 10):
-
Randomly divide the rats into the following groups (n=8-10 per group):
-
Group 1: Naive (no immunization, no treatment)
-
Group 2: Vehicle control (CIA + vehicle)
-
Group 3: "Compound X" - Low Dose (e.g., 10 mg/kg)
-
Group 4: "Compound X" - High Dose (e.g., 30 mg/kg)
-
Group 5: Positive Control (e.g., Methotrexate, 2 mg/kg)
-
-
Administer "Compound X" or vehicle daily via oral gavage from day 10 to day 28.
-
Assessment of Arthritis
Protocol:
-
Clinical Scoring (Daily from Day 10):
-
Score each paw based on the severity of erythema and swelling on a scale of 0-4:
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema
-
2 = Moderate swelling and erythema
-
3 = Severe swelling and erythema
-
4 = Maximal swelling and erythema with joint rigidity
-
-
The maximum score per rat is 16.
-
-
Paw Volume Measurement (Every other day from Day 10):
-
Measure the volume of both hind paws using a plethysmometer.
-
Calculate the change in paw volume relative to baseline (Day 10).
-
-
Histopathological Analysis (Day 28):
-
Euthanize the rats and collect the hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E).
-
Score for inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis
Protocol:
-
Blood Collection (Day 28):
-
Collect blood via cardiac puncture at termination.
-
Isolate serum for cytokine analysis.
-
-
Cytokine Measurement:
-
Measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.
-
Experimental Workflow Diagram
Data Presentation
The following tables present hypothetical data for illustrative purposes.
Table 1: Effect of "Compound X" on Clinical Arthritis Score
| Treatment Group | Mean Arthritis Score (Day 28) | % Inhibition |
| Naive | 0.0 ± 0.0 | - |
| Vehicle | 12.5 ± 1.8 | 0% |
| "Compound X" (10 mg/kg) | 7.2 ± 1.5 | 42.4% |
| "Compound X" (30 mg/kg) | 4.1 ± 1.1 | 67.2% |
| Methotrexate (2 mg/kg) | 3.5 ± 0.9 | 72.0% |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle group. |
Table 2: Effect of "Compound X" on Hind Paw Volume
| Treatment Group | Change in Paw Volume (mL) (Day 28) | % Reduction |
| Naive | 0.05 ± 0.02 | - |
| Vehicle | 1.20 ± 0.15 | 0% |
| "Compound X" (10 mg/kg) | 0.65 ± 0.11 | 45.8% |
| "Compound X" (30 mg/kg) | 0.38 ± 0.09 | 68.3% |
| Methotrexate (2 mg/kg) | 0.32 ± 0.07 | 73.3% |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle group. |
Table 3: Effect of "Compound X" on Serum Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Naive | 25.3 ± 5.1 | 40.8 ± 8.2 |
| Vehicle | 180.5 ± 20.3 | 350.1 ± 45.6 |
| "Compound X" (10 mg/kg) | 95.2 ± 15.7 | 185.4 ± 30.1 |
| "Compound X" (30 mg/kg) | 50.8 ± 10.2 | 90.7 ± 22.5 |
| Methotrexate (2 mg/kg) | 45.1 ± 9.8 | 82.3 ± 18.9 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle group. |
Conclusion
These application notes provide a standardized framework for the in vivo evaluation of a novel therapeutic agent for rheumatoid arthritis using a rodent model. The illustrative data for "Compound X" suggest a dose-dependent therapeutic effect, as evidenced by the reduction in clinical signs of arthritis and pro-inflammatory cytokine levels. This comprehensive approach, combining clinical, histological, and biomarker analyses, is crucial for the preclinical validation of new anti-arthritic drug candidates.
Application Notes and Protocols: Western Blot Analysis of p38 MAPK Activation and Inhibition by CBS-3595
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Activation of p38 MAPK involves a cascade of phosphorylation events, culminating in the dual phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182. This activation triggers downstream signaling that influences a variety of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[3] Given its central role in inflammation, the p38 MAPK pathway is a key target for the development of novel therapeutics for autoimmune and inflammatory diseases.
CBS-3595 is a potent dual inhibitor of p38 MAP kinase and phosphodiesterase 4 (PDE4), demonstrating significant anti-inflammatory properties.[4] This document provides a detailed protocol for the detection of p38 MAPK activation (phosphorylation) using Western blotting and for assessing the inhibitory effect of compounds such as this compound.
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered kinase module.[5] It is initiated by various upstream stimuli that activate a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1. The activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), typically MKK3 or MKK6.[2] Finally, MKK3/6 dually phosphorylates p38 MAPK on Threonine 180 and Tyrosine 182, leading to its activation.[6] Activated p38 MAPK can then phosphorylate a range of downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MAPKAPK-2), to elicit a cellular response.[2]
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
This section details the step-by-step methodology for analyzing p38 MAPK activation by Western blot.
Cell Culture and Treatment
-
Seed appropriate cells (e.g., HeLa, HEK293, or relevant cell line for the research question) in 6-well plates and culture until they reach 70-80% confluency.
-
Induce p38 MAPK activation by treating cells with a known stimulus (e.g., Anisomycin (25 µg/ml) for 20-30 minutes) as a positive control.[7]
-
For inhibitor studies, pre-incubate cells with varying concentrations of this compound for 1-2 hours before adding the stimulus. Include a vehicle control (e.g., DMSO).
Cell Lysis and Protein Extraction
To preserve the phosphorylation state of proteins, it is crucial to work quickly and keep samples on ice or at 4°C throughout the lysis procedure.[8][9]
-
After treatment, aspirate the cell culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer to each well. A recommended lysis buffer for phosphorylated proteins is a modified RIPA buffer or a buffer containing phosphatase inhibitors.[9]
-
Modified RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.25% Sodium deoxycholate
-
Freshly added: 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate).
-
-
-
Scrape the cells from the wells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
The Bradford protein assay is a common method for determining the protein concentration of the cell lysates.
-
Prepare a series of protein standards using Bovine Serum Albumin (BSA) with known concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).
-
Add a small volume (e.g., 5 µL) of each standard and unknown sample to separate wells of a 96-well plate.
-
Add 250 µL of Bradford reagent to each well and incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight.
-
Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer. A typical final concentration is 1-2 µg/µL. The sample buffer contains SDS to denature proteins and a reducing agent (e.g., β-mercaptoethanol or DTT) to break disulfide bonds.[8]
-
Boil the samples at 95-100°C for 5 minutes to complete denaturation.[8]
-
Load 20-30 µg of protein from each sample into the wells of a 10% or 12% polyacrylamide gel.[7] Also, load a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer (Western Blotting)
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose) for immunodetection.
-
Equilibrate the gel, membrane, and filter papers in transfer buffer. For PVDF membranes, pre-wet the membrane in methanol for 30 seconds before placing it in the transfer buffer.[8]
-
Transfer Buffer Recipe: 25 mM Tris, 192 mM Glycine, 20% (v/v) Methanol.
-
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Place the sandwich into a transfer apparatus and perform the transfer. Transfer conditions will vary depending on the system (wet or semi-dry) and the size of the protein. A common condition for wet transfer is 100V for 60-90 minutes at 4°C.
Immunodetection
-
After transfer, block the membrane in a blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, it is recommended to use 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[8][9]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody (e.g., 1:1000 dilution).
-
Rabbit anti-total p38 MAPK antibody (e.g., 1:1000 dilution) - for a separate blot or after stripping the phospho-p38 antibody.
-
-
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Western Blot Workflow
Caption: A streamlined workflow for Western blot analysis.
Data Presentation
The following table presents illustrative quantitative data from a representative experiment analyzing the dose-dependent inhibition of p38 MAPK phosphorylation by an inhibitor. The data is normalized to the total p38 MAPK levels and expressed as a percentage of the stimulated control.
| Treatment | This compound Conc. (µM) | Stimulus | Normalized p-p38/Total p38 Ratio (Arbitrary Units) | % Inhibition of p38 Phosphorylation |
| Unstimulated Control | 0 | - | 0.15 ± 0.03 | N/A |
| Stimulated Control | 0 | + | 1.00 ± 0.08 | 0% |
| This compound | 0.1 | + | 0.78 ± 0.06 | 22% |
| This compound | 0.5 | + | 0.45 ± 0.05 | 55% |
| This compound | 1.0 | + | 0.21 ± 0.04 | 79% |
| This compound | 5.0 | + | 0.08 ± 0.02 | 92% |
| This compound | 10.0 | + | 0.05 ± 0.01 | 95% |
Note: The data presented in this table is for illustrative purposes only and represents typical results from a dose-response experiment with a p38 MAPK inhibitor.
Conclusion
This application note provides a comprehensive protocol for the reliable detection of p38 MAPK activation by Western blot analysis. The detailed steps for cell culture, protein extraction, quantification, electrophoresis, transfer, and immunodetection are optimized for the analysis of phosphorylated proteins. By following this protocol, researchers can effectively assess the activation state of the p38 MAPK pathway and evaluate the efficacy of inhibitors such as this compound, which is crucial for the development of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Usage of Mitogen-Activated Protein Kinase Small Molecule Inhibitors: More Than Just Inhibition! - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PDE-4 Activity Assay Using CBS-3595 as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase-4 (PDE-4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP.[1][2] Elevated intracellular cAMP levels play a crucial role in modulating inflammatory responses, making PDE-4 a significant therapeutic target for a variety of inflammatory diseases.[1][3] CBS-3595 has been identified as a potent dual inhibitor of both PDE-4 and p38α mitogen-activated protein kinase (MAPK), demonstrating synergistic anti-inflammatory effects.[4][5] These application notes provide detailed protocols for assessing the inhibitory activity of this compound against PDE-4 using common in vitro assay formats.
Data Presentation: Inhibitory Activity of this compound and its Metabolite on PDE-4 Isoforms
The inhibitory potency of this compound and its active metabolite, CBS-3728, against various human PDE-4 splice variants has been determined. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data indicates that both compounds exhibit inhibitory activity in the lower micromolar range, with a degree of selectivity among the different PDE-4 subtypes.[4]
| Compound | PDE-4A4 IC50 (µM) | PDE-4B1 IC50 (µM) | PDE-4C1 IC50 (µM) | PDE-4D2 IC50 (µM) | PDE-4D3 IC50 (µM) |
| This compound | >10 | 3.5 | >10 | 2.1 | 2.1 |
| CBS-3728 (Metabolite) | 3.8 | 2.0 | >10 | 1.1 | 1.1 |
Data sourced from in vitro experiments using human PDE4 splice variants expressed in Sf9-cells.[4]
Signaling Pathway Overview
This compound exerts its anti-inflammatory effects by targeting two key signaling pathways. As a PDE-4 inhibitor, it prevents the degradation of cAMP, leading to increased intracellular cAMP levels. This in turn activates Protein Kinase A (PKA), which can modulate the transcription of pro- and anti-inflammatory genes. Simultaneously, as a p38α MAPK inhibitor, this compound blocks a central pathway involved in the stress and inflammatory responses, which is responsible for the production of pro-inflammatory cytokines like TNF-α.
Caption: Dual inhibition of PDE-4 and p38 MAPK by this compound.
Experimental Protocols
Several assay formats can be employed to determine the inhibitory activity of compounds against PDE-4. Below are detailed protocols for three common methods: a Fluorescence Polarization (FP) assay, a colorimetric assay, and a cell-based luciferase reporter assay.
Experimental Workflow Overview
Caption: General workflow for a PDE-4 activity assay.
Protocol 1: Fluorescence Polarization (FP) Assay
This homogeneous assay format is well-suited for high-throughput screening. The principle is based on the change in polarization of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) upon enzymatic cleavage by PDE-4.
Materials:
-
Purified recombinant human PDE-4 enzyme (e.g., PDE4B1, PDE4D2)
-
FAM-labeled cAMP substrate
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 1 mM DTT)
-
Binding Agent (phosphate-binding nanoparticles)
-
This compound
-
DMSO
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Preparation: Dilute the PDE-4 enzyme to the working concentration (e.g., 10 pg/µl) in cold PDE Assay Buffer.[6] Keep the enzyme on ice.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add 10 µL of the diluted PDE-4 enzyme solution to each well.
-
-
Reaction Initiation:
-
Prepare the FAM-cAMP substrate solution in PDE Assay Buffer.
-
Add 5 µL of the FAM-cAMP solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Reaction Termination and Detection:
-
Add 10 µL of Binding Agent to each well to stop the reaction and bind to the hydrolyzed substrate.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader (Excitation: ~485 nm, Emission: ~530 nm).
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_no_enzyme) / (mP_vehicle - mP_no_enzyme)) where mP is the millipolarization value.
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Colorimetric Assay
This method relies on the quantification of phosphate released from the hydrolysis of cAMP, followed by a reaction catalyzed by 5'-nucleotidase.
Materials:
-
Purified recombinant human PDE-4 enzyme
-
cAMP substrate
-
5'-Nucleotidase
-
PDE Assay Buffer
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
This compound
-
DMSO
-
Clear 96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in PDE Assay Buffer.
-
Assay Plate Setup:
-
Add 10 µL of diluted this compound or vehicle control to the wells.
-
Add 20 µL of 0.5 mM cAMP substrate.
-
Add 10 µL of 5'-nucleotidase.
-
-
Reaction Initiation: Add 10 µL of diluted PDE-4 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Detection:
-
Add 100 µL of the phosphate detection reagent to each well to stop the reaction.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Data Acquisition: Measure the absorbance at ~620-650 nm using a spectrophotometer.
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Convert the absorbance values of the samples to the amount of phosphate produced.
-
Calculate the percent inhibition and determine the IC50 value as described for the FP assay.
Protocol 3: Cell-Based Luciferase Reporter Assay
This assay measures the inhibition of PDE-4 activity within a cellular context by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Materials:
-
HEK293 cells (or other suitable cell line)
-
CRE-luciferase reporter plasmid
-
PDE-4 expression plasmid (e.g., for a specific isoform)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Forskolin (to stimulate cAMP production)
-
This compound
-
DMSO
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the CRE-luciferase reporter plasmid and the PDE-4 expression plasmid using a suitable transfection reagent.[2]
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for 30-60 minutes.
-
-
cAMP Stimulation:
-
Add forskolin to all wells (except for the unstimulated control) to a final concentration that induces a robust luciferase signal.
-
Incubate for an additional 4-6 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Data Acquisition: Measure the luminescence using a luminometer.
Data Analysis:
-
Normalize the luciferase activity (e.g., to a co-transfected Renilla luciferase control or to total protein concentration).
-
Calculate the percent inhibition of the forskolin-stimulated signal for each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (this compound), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. assaygenie.com [assaygenie.com]
- 8. med.emory.edu [med.emory.edu]
Recommended Cell Lines for Studying the Effects of CBS-3595
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CBS-3595 is a potent and selective dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). This dual-targeting mechanism makes this compound a promising candidate for the treatment of inflammatory diseases, primarily through the synergistic suppression of tumor necrosis factor-alpha (TNF-α) release. This document provides detailed recommendations for suitable cell lines to investigate the cellular effects of this compound, along with comprehensive protocols for key experiments.
Recommended Cell Lines
The selection of an appropriate cell line is critical for elucidating the mechanism of action and therapeutic potential of this compound. Based on its known targets, the following cell lines are recommended for studying its effects on TNF-α production and related signaling pathways.
| Cell Line | Type | Rationale for Use | Key Applications |
| THP-1 | Human monocytic leukemia | Differentiates into macrophage-like cells that produce high levels of TNF-α upon stimulation with lipopolysaccharide (LPS). Widely used for studying p38 MAPK and PDE4 inhibitors. | TNF-α secretion assays, Western blotting for p38 MAPK phosphorylation, NF-κB signaling studies. |
| RAW 264.7 | Murine macrophage-like | Robust and easy-to-culture model for studying inflammation. Produces significant amounts of TNF-α in response to LPS. | High-throughput screening for TNF-α inhibitors, investigation of intracellular signaling pathways. |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Primary human immune cells | More physiologically relevant model as it comprises a mixed population of primary immune cells. | Validation of in vitro findings in a more complex and clinically relevant system, cytokine profiling. |
| U937 | Human monocytic | Another well-established human monocytic cell line that can be differentiated into macrophages to study inflammatory responses. | Comparative studies with THP-1, investigation of apoptosis and cell cycle effects. |
Signaling Pathway of this compound Action
The primary mechanism of action of this compound involves the inhibition of two key inflammatory pathways.
Application Notes and Protocols for In Vivo Dosing and Administration of CBS-3595
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of CBS-3595, a dual p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) inhibitor. The following protocols are based on preclinical studies in various animal models and are intended to guide researchers in designing and executing their own in vivo experiments.
Compound Profile: this compound
This compound is an anti-inflammatory agent that has shown potent suppression of tumor necrosis factor alpha (TNFα) release in in vitro, ex vivo, and in vivo preclinical studies.[1][2] Its dual-inhibition mechanism targets key enzymes in inflammatory signaling cascades, making it a promising candidate for TNFα-related diseases.[1][2] Preclinical evaluation of this compound has been conducted in rodents, dogs, and monkeys, and it has also undergone a phase I clinical trial in healthy human volunteers.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies with this compound.
Table 1: Single-Dose Pharmacokinetics of this compound in Rats
| Parameter | Value |
| Dose | 10 mg/kg |
| Cmax | 2.07 µM |
| Tmax | 1.5 h |
| AUC | 11.2 µM·h |
| t1/2 | 3.5 h |
Table 2: In Vivo Efficacy of this compound in a Rat Experimental Endotoxemia Model
| Dose (mg/kg) | Mean TNFα Inhibition (%) |
| 1 | 43 |
| 3 | 88 |
| 10 | 96 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for in vivo studies.
Experimental Protocols
The following are detailed protocols for key in vivo experiments involving this compound.
Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least 7 days prior to the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with water available ad libitum.
-
Compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration to achieve a 10 mg/kg dose in a suitable dosing volume (e.g., 5 mL/kg).
-
Dosing: Administer a single oral dose of the this compound suspension to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Experimental Endotoxemia in Rats
Objective: To evaluate the in vivo efficacy of this compound in suppressing lipopolysaccharide (LPS)-induced TNFα release.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Oral gavage needles and injection syringes
-
Blood collection supplies
-
ELISA kit for rat TNFα
Protocol:
-
Animal Acclimatization: As described in section 4.1.
-
Compound Administration: Administer this compound orally at doses of 1, 3, and 10 mg/kg, or the vehicle alone, to different groups of rats.
-
LPS Challenge: One hour after compound administration, inject LPS intravenously at an appropriate dose to induce a robust TNFα response.
-
Blood Collection: Ninety minutes after the LPS injection, collect blood samples via cardiac puncture or another terminal method.
-
Serum/Plasma Preparation: Prepare serum or plasma from the collected blood samples.
-
TNFα Measurement: Quantify the concentration of TNFα in the serum or plasma using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNFα release for each dose group compared to the vehicle-treated group.
Collagen-Induced Arthritis (CIA) in Mice
Objective: To assess the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle
-
Syringes and needles for immunization and dosing
-
Calipers for paw thickness measurement
Protocol:
-
CIA Induction (Day 0):
-
Prepare an emulsion of bovine type II collagen and CFA (1:1 ratio).
-
Immunize each mouse intradermally at the base of the tail with 100 µL of the emulsion.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen and IFA (1:1 ratio).
-
Administer a booster injection of 100 µL of the emulsion intradermally at a different site on the tail.
-
-
Treatment:
-
Begin daily oral administration of this compound or vehicle upon the first signs of arthritis (typically around day 21-28) and continue for a predefined period (e.g., 14-21 days).
-
-
Clinical Assessment:
-
Monitor the mice daily or every other day for the onset and severity of arthritis.
-
Score the arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Data Analysis:
-
Compare the mean arthritis scores and paw thickness between the this compound-treated and vehicle-treated groups over time.
-
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Studying IL-6 and IL-10 Cytokine Modulation by CBS-3595
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBS-3595, chemically known as N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide, is a potent and selective dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4).[1][2] This dual-action mechanism positions this compound as a compelling compound for the investigation and potential treatment of inflammatory diseases. The p38 MAPK and PDE4 signaling pathways are critical regulators of the inflammatory response, in part through their modulation of pro-inflammatory and anti-inflammatory cytokine production.
Interleukin-6 (IL-6) is a pleiotropic cytokine with significant pro-inflammatory functions, while Interleukin-10 (IL-10) is a key anti-inflammatory cytokine that plays a crucial role in limiting the inflammatory response. The ability to modulate the balance between these two cytokines is a key therapeutic goal in many inflammatory and autoimmune disorders. These application notes provide a comprehensive guide for researchers to study the effects of this compound on IL-6 and IL-10 production in vitro.
Data Presentation
While specific quantitative data for the effect of this compound on IL-6 and IL-10 production is not extensively available in public literature, which primarily focuses on its potent TNFα suppression, the known effects of individual p38 MAPK and PDE4 inhibitors allow for a predictive summary.[1] Researchers using the following protocols can populate the table below with their experimental data.
Table 1: Expected and Experimental Effects of this compound on IL-6 and IL-10 Production in LPS-Stimulated Human PBMCs
| Treatment Group | This compound Conc. (µM) | IL-6 Production (pg/mL) | % Inhibition of IL-6 | IL-10 Production (pg/mL) | % Potentiation of IL-10 |
| Vehicle Control (DMSO) | 0 | Experimental Data | N/A | Experimental Data | N/A |
| LPS (100 ng/mL) | 0 | Experimental Data | 0% | Experimental Data | 0% |
| LPS + this compound | 0.1 | Experimental Data | Calculate | Experimental Data | Calculate |
| LPS + this compound | 1 | Experimental Data | Calculate | Experimental Data | Calculate |
| LPS + this compound | 10 | Experimental Data | Calculate | Experimental Data | Calculate |
| Expected Outcome | Significant Decrease | Significant Increase |
-
Expected Outcome for IL-6: As a dual inhibitor, this compound is expected to significantly decrease the production of the pro-inflammatory cytokine IL-6. This is because both p38 MAPK and PDE4 pathways are involved in the upregulation of IL-6 expression.
-
Expected Outcome for IL-10: this compound is anticipated to increase the production of the anti-inflammatory cytokine IL-10. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which is known to promote the expression of IL-10.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL centrifuge tube.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a 50 mL centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer (the "buffy coat") using a sterile pipette and transfer to a new 50 mL centrifuge tube.
-
Wash the cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete RPMI).
-
Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Resuspend the cells in complete RPMI at a final concentration of 1 x 10^6 cells/mL.
Protocol 2: In Vitro Treatment of PBMCs with this compound and LPS Stimulation
This protocol details the treatment of isolated PBMCs with this compound followed by stimulation with lipopolysaccharide (LPS) to induce cytokine production.
Materials:
-
Isolated PBMCs (from Protocol 1)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Lipopolysaccharide (LPS) from E. coli (stock concentration of 1 mg/mL in sterile water)
-
Complete RPMI medium
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Procedure:
-
Seed 1 x 10^5 PBMCs in 100 µL of complete RPMI per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI from the 10 mM stock. A typical concentration range to test would be 0.1, 1, and 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Prepare a working solution of LPS at 1 µg/mL in complete RPMI.
-
Add 50 µL of the LPS working solution to each well (for a final concentration of 100 ng/mL), except for the unstimulated control wells. Add 50 µL of complete RPMI to the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet and store at -80°C until cytokine analysis.
Protocol 3: Quantification of IL-6 and IL-10 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the measurement of IL-6 and IL-10 concentrations in the collected cell culture supernatants using a sandwich ELISA.
Materials:
-
Human IL-6 and IL-10 ELISA kits (containing capture antibody, detection antibody, recombinant standard, streptavidin-HRP, and substrate)
-
Collected cell culture supernatants (from Protocol 2)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody for either IL-6 or IL-10 according to the manufacturer's instructions. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve using the recombinant cytokine standard provided in the kit.
-
Add 100 µL of the standards and the collected cell culture supernatants (appropriately diluted, if necessary) to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-6 and IL-10 in the samples by interpolating from the standard curve.
Mandatory Visualization
References
Application Notes and Protocols: CBS-3595 in Primary Human Immune Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBS-3595 is a potent and selective dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). Both p38 MAPK and PDE4 are key regulators of inflammatory signaling pathways, making them attractive therapeutic targets for a range of immune-mediated diseases. The dual inhibition by this compound presents a promising strategy for the comprehensive modulation of inflammatory responses. These application notes provide detailed protocols for the evaluation of this compound in primary human immune cell cultures, a critical step in preclinical drug development and immunological research. Primary cells, directly isolated from donors, offer a more physiologically relevant model compared to immortalized cell lines.
Mechanism of Action
The anti-inflammatory effects of this compound are mediated through the simultaneous inhibition of two distinct signaling pathways:
-
p38 MAPK Pathway: p38 MAPKs are a class of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. Once activated, they phosphorylate downstream targets, leading to the transcriptional and post-transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
-
PDE4 Pathway: PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a key second messenger that plays a crucial role in regulating the immune response. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of inflammatory mediators and promotes the release of anti-inflammatory cytokines.
The synergistic inhibition of both pathways by this compound is expected to result in a more profound anti-inflammatory effect than targeting either pathway alone.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Cytokine Release from LPS-Stimulated PBMCs (Example Data)
| This compound (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| 0.01 | 15.2 ± 3.1 | 10.5 ± 2.5 | 8.9 ± 1.8 |
| 0.1 | 45.8 ± 5.7 | 38.2 ± 4.9 | 30.1 ± 3.5 |
| 1 | 85.3 ± 7.2 | 79.6 ± 6.8 | 70.4 ± 5.9 |
| 10 | 98.1 ± 2.5 | 95.4 ± 3.1 | 90.2 ± 4.3 |
| IC50 (µM) | 0.18 | 0.25 | 0.42 |
Table 2: Effect of this compound on Anti-CD3/CD28 Stimulated T Cell Proliferation (Example Data)
| This compound (µM) | Proliferation Inhibition (%) |
| 0.1 | 12.7 ± 2.9 |
| 1 | 52.3 ± 6.1 |
| 10 | 91.5 ± 4.8 |
| IC50 (µM) | 1.2 |
Table 3: Effect of this compound on T Cell Activation Marker Expression (Example Data)
| This compound (µM) | CD25+ Cells (% of CD4+) | CD69+ Cells (% of CD4+) |
| 0 (Stimulated) | 85.6 ± 5.4 | 92.1 ± 4.7 |
| 1 | 62.3 ± 7.1 | 55.8 ± 6.3 |
| 10 | 25.1 ± 4.9 | 18.9 ± 3.8 |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Principle: This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Heparinized blood collection tubes
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs and transfer to a new 50 mL conical tube.
-
Wash the cells by adding 40 mL of PBS and centrifuging at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue.
Protocol 2: Cytokine Release Assay in PBMCs
Principle: This assay measures the ability of this compound to inhibit the release of pro-inflammatory cytokines from PBMCs stimulated with lipopolysaccharide (LPS).
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium
-
LPS (from E. coli)
-
This compound
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
CO2 incubator
Procedure:
-
Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in 100 µL of complete RPMI medium.
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Add 50 µL of LPS solution (final concentration of 100 ng/mL) to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Collect the supernatants and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
Protocol 3: T Cell Proliferation Assay
Principle: This assay measures the effect of this compound on the proliferation of T cells stimulated with anti-CD3 and anti-CD28 antibodies, which mimic T cell receptor (TCR) activation.
Materials:
-
Isolated PBMCs or purified T cells
-
Complete RPMI 1640 medium
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., BrdU or CFSE)
-
CO2 incubator
-
Plate reader or flow cytometer
Procedure:
-
For plate-bound stimulation: Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash the plate three times with PBS before use.
-
Seed PBMCs or purified T cells at 1 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Add 50 µL of this compound dilutions to the appropriate wells.
-
For soluble stimulation: Add anti-CD28 antibody (1-2 µg/mL) to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
For BrdU assay: Add BrdU labeling solution for the final 18 hours of incubation. Measure BrdU incorporation using a plate reader according to the manufacturer's protocol.
-
For CFSE assay: Label cells with CFSE before seeding. After incubation, analyze CFSE dilution by flow cytometry.
Protocol 4: Flow Cytometry Analysis of T Cell Activation Markers
Principle: This protocol uses flow cytometry to measure the expression of the early activation marker CD69 and the late activation marker CD25 on T cells following stimulation, and to assess the inhibitory effect of this compound.
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
24-well cell culture plates
-
Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Seed PBMCs at 1 x 10^6 cells/well in a 24-well plate in 1 mL of complete RPMI medium.
-
Add this compound at desired concentrations.
-
Stimulate cells with anti-CD3/CD28 antibodies.
-
Incubate for 24 hours (for CD69) or 48-72 hours (for CD25) at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T cell gates.
Conclusion
These application notes provide a framework for investigating the immunomodulatory effects of the dual p38 MAPK/PDE4 inhibitor, this compound, in primary human immune cell cultures. The detailed protocols for cell isolation and functional assays will enable researchers to characterize the compound's impact on key inflammatory pathways. The provided example data tables and workflow diagrams serve as a guide for experimental design and data presentation. The use of primary human cells in these assays will provide valuable insights into the therapeutic potential of this compound for treating inflammatory and autoimmune diseases.
Troubleshooting & Optimization
CBS-3595 solubility and preparation for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with essential information for the successful use of CBS-3595 in in vitro experiments. It includes details on solubility, preparation of solutions, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). By targeting these two key enzymes, this compound can effectively suppress the release of tumor necrosis factor-alpha (TNFα), a critical mediator of inflammation. This dual-action mechanism makes it a compound of interest for studying inflammatory and TNFα-related diseases.
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, the recommended solvent for preparing a stock solution of this compound is anhydrous dimethyl sulfoxide (DMSO). Small molecule kinase inhibitors are often readily soluble in DMSO at concentrations suitable for creating high-concentration stock solutions.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in anhydrous DMSO. This allows for minimal volumes of the stock solution to be added to your experimental setup, thereby reducing the final concentration of DMSO.
Q4: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause and how can I resolve this?
Precipitation of hydrophobic small molecules like this compound in aqueous solutions such as cell culture media is a common challenge. The primary causes include:
-
Low Aqueous Solubility: this compound, like many kinase inhibitors, likely has poor solubility in water-based media.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: The intended final concentration in your experiment may exceed the solubility limit of this compound in the culture medium.
To troubleshoot this, please refer to the detailed troubleshooting guide in the section below.
Solubility and Preparation Protocols
Table 1: General Solubility Profile of this compound
| Solvent | Expected Solubility | Notes |
| DMSO | ≥10 mM | The recommended solvent for preparing concentrated stock solutions. Use of anhydrous DMSO is critical to prevent moisture absorption which can reduce solubility. |
| Ethanol | Sparingly Soluble / Insoluble | Not recommended as a primary solvent for stock solutions. |
| Water | Insoluble | Direct dissolution in aqueous solutions is not feasible. |
| Cell Culture Medium | Insoluble at high concentrations | Working solutions are prepared by diluting a DMSO stock solution. The final DMSO concentration should be kept to a minimum. |
Table 2: Protocol for Preparation of this compound Solutions for In Vitro Experiments
| Step | Procedure | Key Considerations |
| 1. Equilibrate | Allow the vial of powdered this compound to reach room temperature before opening. | This prevents condensation of moisture inside the vial, which can affect the compound's stability and solubility. |
| 2. Prepare Stock Solution | Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). | Ensure the DMSO is of high purity and anhydrous. Vortex thoroughly to ensure complete dissolution. If needed, brief sonication or warming to 37°C can aid dissolution. |
| 3. Aliquot and Store | Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. | This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability. |
| 4. Prepare Intermediate Dilution (Optional but Recommended) | For preparing your final working solution, first create an intermediate dilution of your stock solution in pre-warmed serum-free cell culture medium. | This gradual dilution helps to prevent "solvent shock" and precipitation. |
| 5. Prepare Final Working Solution | Add the stock or intermediate solution to your pre-warmed complete cell culture medium to reach the final desired experimental concentration. | Add the solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. The final DMSO concentration in the culture medium should ideally be below 0.5% to minimize cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
Troubleshooting Guide
Problem: Precipitate forms immediately upon adding this compound to the cell culture medium.
Caption: Workflow for troubleshooting immediate precipitation.
Problem: The solution appears cloudy or a precipitate forms over time in the incubator.
Caption: Troubleshooting delayed precipitation in culture.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound exerts its anti-inflammatory effects by simultaneously inhibiting two distinct signaling pathways.
Caption: Dual inhibitory mechanism of this compound on p38 MAPK and PDE4 pathways.
General Experimental Workflow for an In Vitro Assay
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay, such as measuring TNFα inhibition.
Caption: A typical experimental workflow for evaluating this compound in vitro.
Technical Support Center: Optimizing CBS-3595 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively determine the optimal concentration of CBS-3595 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor with a dual mechanism of action, targeting both p38 mitogen-activated protein kinase alpha (p38α MAPK) and phosphodiesterase 4 (PDE4).[1][2][3] By inhibiting these two key enzymes, this compound effectively suppresses the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), making it a compound of interest for inflammation-related diseases.[1]
Q2: What is the recommended starting concentration for this compound in cell culture?
While specific in vitro potency data for this compound is not widely published, general guidance for potent small molecule inhibitors can be followed. For initial experiments, it is advisable to perform a dose-response study over a broad concentration range. Based on the potency of other p38 MAPK and PDE4 inhibitors, a starting range of 10 nM to 10 µM is recommended.[1][4] It is crucial to empirically determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
To ensure the stability and activity of this compound, proper handling and storage are essential.
| Parameter | Recommendation |
| Solvent | High-purity, anhydrous DMSO is recommended for creating stock solutions. |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture medium. |
| Working Dilutions | Prepare fresh serial dilutions from the stock solution in your complete cell culture medium for each experiment. |
| Storage | Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity. |
Q4: How can I determine the effective concentration (IC50) of this compound for my target?
The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of its target's activity (e.g., TNF-α release). A detailed protocol for determining the IC50 is provided in the "Experimental Protocols" section below. This typically involves treating cells with a range of this compound concentrations and then measuring the biological response.
Q5: How do I assess the cytotoxicity (CC50) of this compound?
It is critical to differentiate between the desired inhibitory effect and general cellular toxicity. The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50%. A detailed protocol for determining the CC50 using a standard MTT assay is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media. |
| Pipetting errors | Use calibrated pipettes and ensure proper technique. Prepare a master mix of the treatment dilutions to add to the wells. | |
| No inhibitory effect observed | Concentration too low | Test a higher range of concentrations. |
| Inactive compound | Ensure proper storage and handling of the this compound stock solution. Use a fresh aliquot for each experiment. | |
| Cell line insensitivity | The target pathway may not be critical for the chosen cell line or the cells may have compensatory mechanisms. Consider using a different cell line. | |
| High levels of cell death at expected inhibitory concentrations | Compound is cytotoxic at the effective concentration | Determine the CC50 and IC50 to calculate the selectivity index (SI = CC50/IC50). A higher SI indicates a better therapeutic window. Consider using a lower concentration or a shorter incubation time. |
| Solvent toxicity | Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) in all experiments. | |
| Results are not reproducible between experiments | Inconsistent cell passage number or confluency | Use cells within a consistent and narrow passage number range. Seed cells at the same density and treat them at a similar confluency for all experiments. |
| Variation in incubation time | Maintain a consistent incubation time with the inhibitor across all experiments. |
Experimental Protocols
Protocol 1: Determination of IC50 for TNF-α Inhibition
This protocol describes how to determine the IC50 of this compound for the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in a monocytic cell line (e.g., THP-1).
Materials:
-
Differentiated monocytic cells (e.g., PMA-differentiated THP-1 cells)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed differentiated monocytic cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 10 µM down to 1 nM. Also, prepare a vehicle control (medium with the highest DMSO concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. Incubate for 1-2 hours.
-
Stimulation: Add 100 µL of medium containing LPS at a final concentration known to induce robust TNF-α production (e.g., 100 ng/mL).
-
Incubation: Incubate the plate for a predetermined time to allow for TNF-α production (e.g., 4-6 hours).
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
TNF-α Quantification: Determine the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Determination of Cytotoxicity (CC50) using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere (for adherent cells) or acclimate overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. Use the same concentration range as in the IC50 experiment. Include a vehicle control and a no-cell control (medium only).
-
Cell Treatment: Add 100 µL of the prepared this compound dilutions or controls to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Calculate the percent cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the CC50 value.
-
Visualizations
Caption: Workflow for IC50 and CC50 determination.
Caption: Dual inhibition of p38 MAPK and PDE4 by this compound.
References
Technical Support Center: In Vivo Studies with CBS-3595 and Related Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal duration of treatment for in vivo studies involving CBS-3595 and the related, more recently investigated compound, TLC-3595. Given the limited recent information on this compound and the prevalence of new research on TLC-3595, we have included comprehensive information on both to ensure users can find relevant guidance.
Section 1: this compound - Dual p38α MAPK/PDE-4 Inhibitor
This compound is a dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), which has been investigated for its anti-inflammatory properties, specifically its ability to suppress the release of tumor necrosis factor-alpha (TNFα).[1][2] Preclinical studies have been conducted in rodents, dogs, and monkeys, and a Phase I clinical trial in healthy human volunteers has been completed.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a dual inhibitor of p38α MAPK and PDE4.[1][2] These two enzymes are key components of inflammatory signaling pathways. By inhibiting both, this compound can synergistically reduce the production of pro-inflammatory cytokines like TNFα.[1][2]
Q2: What are the expected downstream effects of this compound treatment in an in vivo model of inflammation?
A2: The primary expected effect is the potent suppression of TNFα release.[1][2] This can lead to a reduction in the overall inflammatory response, which can be measured by various biomarkers and histological analysis of affected tissues.
Q3: How should I determine the optimal treatment duration for my in vivo study?
A3: The optimal duration will depend on the specific animal model, the disease being studied, and the desired therapeutic outcome. We recommend conducting a pilot study with staggered treatment endpoints to assess the time course of TNFα suppression and other relevant inflammatory markers. A typical study might include endpoints at 24 hours, 72 hours, 1 week, and 2 weeks post-treatment initiation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of significant TNFα suppression | - Insufficient dosage- Inappropriate route of administration- Timing of sample collection is outside the therapeutic window- Compound instability | - Perform a dose-response study to determine the optimal dose.- Ensure the route of administration allows for adequate bioavailability.- Conduct a time-course study to identify the peak of TNFα suppression.- Verify the stability of the compound under your experimental conditions. |
| High variability in results between animals | - Inconsistent drug administration- Biological variability within the animal cohort- Differences in disease induction | - Standardize the drug administration procedure.- Increase the number of animals per group to improve statistical power.- Ensure consistent and reproducible disease induction in your model. |
| Observed toxicity or adverse effects | - Off-target effects- Dose is too high- Chronic administration issues | - Reduce the dosage.- Monitor animals closely for signs of toxicity and consider less frequent dosing.- Consult toxicology data if available. |
Experimental Protocol: In Vivo Efficacy Study in a Rodent Model of Endotoxemia
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly assign animals to the following groups (n=8 per group):
-
Vehicle control + Saline
-
Vehicle control + Lipopolysaccharide (LPS)
-
This compound (low dose) + LPS
-
This compound (high dose) + LPS
-
-
Drug Administration: Administer this compound or vehicle via oral gavage 1 hour before LPS challenge.
-
Induction of Endotoxemia: Administer LPS (e.g., 1 mg/kg) via intraperitoneal injection.
-
Sample Collection: Collect blood samples via tail vein at 0, 2, 6, and 24 hours post-LPS injection.
-
Endpoint Analysis:
-
Measure plasma TNFα levels using an ELISA kit.
-
Perform a complete blood count.
-
At the 24-hour endpoint, euthanize animals and collect tissues (e.g., liver, lung) for histological analysis and measurement of inflammatory markers.
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Signaling Pathway
Caption: this compound signaling pathway.
Section 2: TLC-3595 - Selective Acetyl-CoA Carboxylase 2 (ACC2) Inhibitor
Recent research has focused on TLC-3595, a selective inhibitor of acetyl-CoA carboxylase 2 (ACC2), which is being investigated for the treatment of type 2 diabetes and other metabolic disorders.[3][4] It has undergone Phase 1 and Phase 2a clinical trials.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TLC-3595?
A1: TLC-3595 is a selective inhibitor of ACC2.[3][4] ACC2 is a mitochondrial enzyme that plays a key role in regulating fatty acid oxidation. By inhibiting ACC2, TLC-3595 is expected to increase fatty acid oxidation, which can lead to improved insulin sensitivity.[5]
Q2: What is the primary endpoint for determining the efficacy of TLC-3595 in clinical trials?
A2: The primary endpoint in the Phase 2a clinical trial is the improvement in insulin sensitivity, which is assessed using an oral glucose tolerance test (OGTT) after 4 weeks of treatment.[3][6]
Q3: What duration of treatment has been evaluated for TLC-3595?
A3: In a Phase 1 trial, single and multiple ascending doses were evaluated for up to 14 days.[5] The Phase 2a trial evaluated treatment for 4 weeks.[3][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant improvement in insulin sensitivity | - Insufficient dosage- Patient population heterogeneity- Short treatment duration for the specific patient group | - Evaluate higher doses in future studies.- Analyze subgroups to identify responders versus non-responders.- Consider extending the treatment duration in subsequent trials. |
| Variability in pharmacokinetic (PK) parameters | - Food effect- Drug-drug interactions- Individual differences in metabolism | - Administer the drug under standardized fasting or fed conditions.[5]- Review concomitant medications for potential interactions.- Correlate PK parameters with genetic markers of drug metabolism if possible. |
| Adverse events reported | - Off-target effects- Dose-dependent toxicity | - Monitor for and manage adverse events according to the study protocol.- Evaluate the dose-response relationship for adverse events. |
Summary of Clinical Trial Data
Table 1: Phase 1 Single and Multiple Ascending Dose (SAD/MAD) Study in Healthy Volunteers [5]
| Dose Group | Administration | Duration | Key Findings |
| SAD Cohorts | Single doses (12.5, 25, 50, 100, 200, 400 mg) | 1 day | Well tolerated |
| MAD Cohorts | Once daily doses (25, 50, 100 mg) | 14 days | Well tolerated, non-dose-dependent reductions in total and LDL cholesterol |
Table 2: Phase 2a Clinical Trial Design in Patients with Insulin Resistance [3][6][7]
| Parameter | Description |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled |
| Participants | 50 overweight or obese subjects with insulin resistance |
| Treatment Arms | Two doses of TLC-3595 or placebo |
| Treatment Duration | 4 weeks |
| Primary Endpoint | Improvement in insulin sensitivity (measured by OGTT) |
Experimental Protocol: Phase 2a Clinical Trial
-
Patient Screening: Recruit 50 overweight or obese subjects with insulin resistance, including those with type 2 diabetes on stable glucose-lowering therapies.
-
Randomization: Randomize participants in a double-blind manner to one of three arms: TLC-3595 Dose 1, TLC-3595 Dose 2, or placebo.
-
Treatment: Administer the assigned treatment orally once daily for 4 weeks.
-
Assessments:
-
Baseline: Perform a baseline oral glucose tolerance test (OGTT) and collect blood for safety labs and PK analysis.
-
During Treatment: Monitor for adverse events and collect blood for PK analysis at specified time points.
-
End of Treatment (Week 4): Repeat the OGTT and safety labs.
-
-
Data Analysis: Compare the change in insulin sensitivity from baseline to week 4 between the treatment groups and the placebo group.
Experimental Workflow and Signaling Pathway
Caption: TLC-3595 clinical trial workflow and mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (this compound), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orsobio.com [orsobio.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. orsobio.com [orsobio.com]
- 6. OrsoBio begins subject dosing in type 2 diabetes therapy trial [clinicaltrialsarena.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Potential Off-Target Effects of CBS-3595
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of CBS-3595, a dual p38α MAPK and PDE-4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a dual inhibitor, designed to simultaneously target two key enzymes involved in inflammatory processes: p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). This dual inhibition is intended to synergistically suppress the production of pro-inflammatory cytokines like TNFα.
Q2: What are the known or potential off-target effects of this compound?
A2: Kinase selectivity profiling has been conducted to assess the specificity of this compound. While it is highly potent against its primary targets, some potential off-target kinase interactions have been identified. Notably, at a concentration of 10 μM, this compound showed more than 30% inhibition of c-Jun N-terminal kinase 2α2 (JNK2α2), c-Jun N-terminal kinase 3 (JNK3), and Casein Kinase 1 delta (CK1δ)[1]. It is important to note that the p38 MAPK isoforms δ and γ, as well as JNK1α1, were not significantly affected.
Q3: What are the potential consequences of these off-target activities in my experiments?
A3: Off-target inhibition of JNK2α2, JNK3, and CK1δ could lead to a range of cellular effects that are independent of p38α MAPK and PDE-4 inhibition. The JNK pathway is involved in cellular responses to stress, apoptosis, and inflammation. CK1δ plays a role in various cellular processes, including circadian rhythm, Wnt signaling, and DNA repair. Therefore, unexpected phenotypic changes in your experiments could be attributable to these off-target interactions.
Q4: How can I minimize or control for the off-target effects of this compound in my research?
A4: To ensure that your experimental results are due to the intended on-target inhibition, consider the following control experiments:
-
Use a structurally distinct p38α MAPK/PDE-4 dual inhibitor: If a similar phenotype is observed with a different inhibitor that has a distinct off-target profile, it is more likely to be an on-target effect.
-
Perform rescue experiments: If possible, overexpress a this compound-resistant mutant of p38α MAPK or PDE-4. This should reverse the on-target effects but not the off-target effects.
-
Use specific inhibitors for the identified off-targets: To confirm the involvement of JNK2α2, JNK3, or CK1δ, use specific inhibitors for these kinases and observe if they replicate any of the unexpected effects of this compound.
-
Perform target knockdown/knockout experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended targets (p38α MAPK, PDE-4) and see if this phenocopies the effects of this compound.
Troubleshooting Guides
Issue: Unexpected cellular phenotype observed with this compound treatment that is inconsistent with known p38α MAPK or PDE-4 inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target inhibition of JNK2α2, JNK3, or CK1δ. | 1. Perform a Western blot analysis to check the phosphorylation status of downstream targets of the JNK and CK1 pathways (e.g., c-Jun for JNK, β-catenin for CK1δ).2. Treat cells with specific inhibitors for JNK and CK1δ to see if the unexpected phenotype is replicated.3. Conduct a kinome-wide selectivity profiling of this compound in your experimental system to confirm off-target engagement. | 1. Identification of altered signaling in JNK or CK1 pathways upon this compound treatment.2. Replication of the phenotype with specific off-target inhibitors would confirm the cause.3. A comprehensive profile of kinases inhibited by this compound in your specific cellular context. |
| Activation of compensatory signaling pathways. | 1. Perform a phospho-kinase array to get a broad overview of changes in cellular signaling upon this compound treatment.2. Use pathway analysis software to identify potential compensatory loops. | 1. Identification of upregulated signaling pathways that might be masking or altering the expected on-target effects. |
| Compound instability or metabolism. | 1. Assess the stability of this compound in your cell culture medium over the course of your experiment using LC-MS.2. Investigate the metabolic profile of this compound in your cell type to identify any active metabolites. | 1. Confirmation that the observed effects are due to the parent compound and not a degradation product or metabolite. |
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Target | Assay Type | IC50 (nM) |
| p38α MAPK | Enzymatic Assay | Data not publicly available in IC50 format, but described as a potent inhibitor |
| PDE-4 | Enzymatic Assay | Data not publicly available in IC50 format, but described as a potent inhibitor |
Table 2: Potential Off-Target Activity of this compound
| Potential Off-Target Kinase | Assay Type | % Inhibition at 10 μM | IC50 |
| JNK2α2 | Kinase Panel Screen | > 30%[1] | Not publicly available |
| JNK3 | Kinase Panel Screen | > 30%[1] | Not publicly available |
| CK1δ | Kinase Panel Screen | > 30%[1] | Not publicly available |
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor like this compound against a panel of kinases.
Objective: To identify potential off-target kinases of this compound.
Materials:
-
This compound
-
A panel of purified, active kinases (commercial services are available)
-
Appropriate kinase-specific peptide substrates
-
ATP (radiolabeled [γ-³³P]ATP or for use in ADP-Glo™ type assays)
-
Kinase reaction buffer
-
96- or 384-well assay plates
-
Plate reader (scintillation counter or luminometer)
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested (e.g., a single high concentration of 10 μM for initial screening, or a 10-point dose-response curve for IC50 determination).
-
Kinase Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for a specific time (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., measuring incorporated radioactivity for radiolabeled ATP, or luminescence for ADP-Glo™ assays).
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentration of this compound relative to the vehicle control. For dose-response curves, calculate the IC50 values.
Protocol 2: Western Blotting to Assess Off-Target Pathway Activation
Objective: To determine if this compound treatment affects the activation state of key proteins in the JNK and CK1 signaling pathways.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: phospho-c-Jun (Ser63/73), total c-Jun, phospho-β-catenin (Ser33/37/Thr41), total β-catenin, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 0.1, 1, 10 μM) and a vehicle control for a specified time. Include a positive control for pathway activation if known (e.g., UV irradiation for JNK pathway).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Mandatory Visualizations
References
Stability of CBS-3595 in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the dual p38α MAPK/PDE-4 inhibitor, CBS-3595, in common experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For in vitro experiments, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your experimental setup is kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q2: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: Is this compound stable in aqueous buffers commonly used in biological assays?
While specific quantitative stability data for this compound in various aqueous buffers is not extensively published, compounds with similar diarylimidazole structures can be susceptible to hydrolysis, particularly at non-neutral pH. It is recommended to prepare fresh working solutions in your experimental buffer immediately before use. If storage of the compound in an aqueous buffer is unavoidable, it should be for a short duration and at 4°C.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
Inconsistent results in cell-based assays can indeed be related to the stability of the compound in the cell culture medium. Many culture media contain components that can react with and degrade small molecules over time, especially during prolonged incubations at 37°C.
Troubleshooting Tips:
-
Prepare fresh dilutions of this compound in your cell culture medium for each experiment.
-
Minimize the pre-incubation time of the compound in the medium before adding it to the cells.
-
Consider a medium change with freshly prepared compound for long-term experiments.
-
Perform a time-course experiment to assess if the activity of this compound diminishes over the duration of your assay.
Q5: Are there any known liabilities of the diarylimidazole scaffold present in this compound?
The imidazole ring system can be susceptible to certain metabolic and chemical transformations. While specific degradation pathways for this compound have not been detailed in publicly available literature, researchers should be aware of potential issues such as oxidation or enzymatic modification in complex biological systems.
Stability in Common Experimental Buffers: A Qualitative Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides a qualitative guide to its expected stability in common experimental buffers based on general chemical principles for similar small molecules.
| Buffer System | pH Range | Temperature | Expected Stability | Recommendations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Room Temp (25°C) | Moderate | Prepare fresh for each use. Avoid prolonged storage. |
| Tris-Buffered Saline (TBS) | 7.4 - 8.0 | Room Temp (25°C) | Moderate | Prepare fresh. Be mindful of potential primary amine reactivity of Tris. |
| HEPES | 6.8 - 8.2 | Room Temp (25°C) | Generally Good | A common choice for cell-based assays. Prepare fresh. |
| Cell Culture Media (e.g., DMEM, RPMI) | ~7.4 | 37°C | Potentially Low | High potential for degradation over time. Prepare fresh immediately before use. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound using HPLC-UV
This protocol outlines a general method to determine the stability of this compound in a specific experimental buffer.
Objective: To quantify the degradation of this compound over time in a selected aqueous buffer at a specific temperature.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Experimental buffer of interest (e.g., PBS, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (or other suitable modifier), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostated incubator or water bath
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Preparation of Working Solution:
-
Dilute the this compound stock solution with the experimental buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., 1%).
-
-
Stability Study Incubation:
-
Place the working solution in a tightly sealed vial and incubate at the desired temperature (e.g., 25°C or 37°C).
-
Protect the solution from light if the compound is known to be light-sensitive.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution.
-
Immediately quench any potential degradation by diluting the aliquot 1:10 in a solution of 50:50 ACN:Water. Store these samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Establish a suitable mobile phase gradient. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound and any potential degradation products.
-
-
Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined experimentally by a UV scan).
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: The PDE-4 signaling pathway and the inhibitory action of this compound.
Technical Support Center: Controlling for CBS-3595 Vehicle Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on establishing appropriate vehicle controls for experiments involving CBS-3595, a dual p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) inhibitor.[1][2] Proper vehicle controls are crucial for distinguishing the specific effects of this compound from those of the solvent used to dissolve and administer the compound.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for this compound experiments?
A vehicle control group is treated with the same solvent (vehicle) used to deliver the experimental compound (this compound), but without the compound itself.[3] This control is critical to ensure that any observed biological effects are due to this compound and not the vehicle. This is particularly important as common solvents can have their own biological effects.[4]
Q2: What are common vehicles for non-polar compounds like this compound?
Due to the often hydrophobic nature of small molecule inhibitors, common vehicles include:
-
Dimethyl sulfoxide (DMSO): Widely used for in vitro experiments due to its high solubilizing capacity.[4]
-
Cyclodextrins: These are used to increase the aqueous solubility of hydrophobic compounds for both in vitro and in vivo applications.[5][6]
-
Co-solvent mixtures: Combinations of solvents like polyethylene glycol (PEG), propylene glycol (PG), and ethanol are often used for in vivo studies to achieve better solubility and tolerability.
Q3: What are the known effects of DMSO that could interfere with this compound experiments?
DMSO is not inert and has been shown to exert various biological effects, including:
-
Inhibition of p38 MAPK Signaling: Studies have demonstrated that DMSO can inhibit the phosphorylation of p38 MAPK and JNK, which could mask the inhibitory effects of this compound on its primary target.
-
Anti-inflammatory Properties: DMSO itself can have anti-inflammatory effects, potentially confounding the results of studies investigating the anti-inflammatory activity of this compound.
-
Alteration of Gene Expression and Cell Differentiation: DMSO can induce changes in gene expression and promote cell differentiation in some cell types.[7]
Q4: Are there alternatives to DMSO for in vitro studies with this compound?
Yes, if DMSO is found to interfere with your assay, consider these alternatives:
-
Ethanol: While it can have its own effects, it is sometimes used as an alternative to DMSO.
-
Cyclodextrins: Formulations with cyclodextrins can enhance the aqueous solubility of compounds and are often better tolerated in cell culture than high concentrations of DMSO.[5][6]
-
Lowering DMSO Concentration: Always use the lowest possible concentration of DMSO that maintains this compound solubility (typically well below 0.5%).
Troubleshooting Guides
In Vitro Experiments
Issue 1: High background or unexpected results in the vehicle control group of a p38 MAPK activity assay (e.g., ELISA, Western Blot).
-
Possible Cause: The vehicle (e.g., DMSO) is inhibiting the basal p38 MAPK activity in your cells.
-
Troubleshooting Steps:
-
Titrate Vehicle Concentration: Determine the highest concentration of your vehicle that does not significantly alter the basal p38 MAPK phosphorylation or activity.
-
Switch Vehicle: If DMSO toxicity or inhibition is observed even at low concentrations, consider switching to an alternative vehicle like a cyclodextrin-based formulation.
-
Assay-Specific Controls: Include a "no vehicle" control (cells in media alone) to assess the baseline activity and compare it to the vehicle control.
-
Issue 2: The inhibitory effect of this compound on TNF-α release is less than expected.
-
Possible Cause: The vehicle (e.g., DMSO) is independently suppressing TNF-α release, reducing the observable dynamic range of this compound's effect.
-
Troubleshooting Steps:
-
Characterize Vehicle Effect: Run a dose-response curve of the vehicle alone on TNF-α release to understand its independent effect.
-
Data Normalization: If the vehicle has a consistent, low-level effect, you may be able to normalize the this compound treatment groups to the vehicle control group. However, be cautious with this approach as it can mask synergistic or antagonistic interactions.
-
Alternative Readouts: Consider measuring upstream or downstream markers in the p38 MAPK or PDE4 pathways that are less affected by the vehicle.
-
In Vivo Experiments
Issue 1: Unexpected toxicity or adverse effects in the vehicle control group.
-
Possible Cause: The chosen vehicle or its concentration is not well-tolerated by the animal model.
-
Troubleshooting Steps:
-
Consult Literature: Review literature for tolerated doses and formulations of your chosen vehicle in the specific animal model and for the intended route of administration.
-
Pilot Study: Conduct a small pilot study with the vehicle alone to assess tolerability before proceeding with the full experiment.
-
Reformulate: If toxicity is observed, consider reformulating this compound in a different vehicle, such as a cyclodextrin-based solution or a lipid emulsion.
-
Issue 2: High variability in pharmacokinetic (PK) or pharmacodynamic (PD) data.
-
Possible Cause: Inconsistent formulation or administration of the vehicle and this compound.
-
Troubleshooting Steps:
-
Standardize Formulation Preparation: Ensure a consistent and validated protocol for preparing the this compound formulation to maintain uniformity across doses and animals.
-
Consistent Administration: Use precise and consistent techniques for administering the formulation to minimize variability in dosing.
-
Homogeneity of Suspensions: If using a suspension, ensure it is homogenous before and during administration to prevent dose variations.
-
Data Presentation
Table 1: Example of Vehicle Effect on p38 MAPK Phosphorylation in vitro
| Treatment Group | Vehicle | This compound Conc. | Phospho-p38 MAPK (Relative Units) | Standard Deviation |
| Untreated Control | None | 0 µM | 100 | 5.2 |
| Vehicle Control 1 | 0.1% DMSO | 0 µM | 85 | 4.8 |
| Vehicle Control 2 | 0.5% DMSO | 0 µM | 65 | 6.1 |
| This compound | 0.1% DMSO | 1 µM | 30 | 3.5 |
| This compound | 0.5% DMSO | 1 µM | 28 | 3.9 |
This table illustrates a hypothetical scenario where increasing concentrations of DMSO decrease the basal level of p38 MAPK phosphorylation, which must be accounted for when interpreting the effect of this compound.
Table 2: Recommended Vehicle Concentrations for In Vitro and In Vivo Studies
| Vehicle | In Vitro Concentration | In Vivo Administration Notes | Potential Side Effects |
| DMSO | < 0.5% (ideally < 0.1%) | Not typically used alone for in vivo due to toxicity. Often part of a co-solvent system. | Cytotoxicity, p38 MAPK inhibition, anti-inflammatory effects. |
| Cyclodextrins (e.g., HP-β-CD) | Varies by compound and cyclodextrin type (e.g., 1-10 mM) | Can be administered orally or parenterally. | Generally well-tolerated, but high doses can cause gastrointestinal or renal issues.[8] |
| PEG 400 | N/A (used in co-solvent mixtures) | Common co-solvent for oral and parenteral routes. | Can cause osmotic diarrhea at high oral doses. |
| Ethanol | < 1% | Used in co-solvent mixtures. | Can have sedative or other behavioral effects. |
Experimental Protocols
Protocol 1: In Vitro Vehicle and Compound Preparation for a Cell-Based Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations.
-
Working Solution Preparation:
-
For each this compound concentration, dilute the DMSO stock 1:1000 into the final cell culture medium (resulting in a final DMSO concentration of 0.1%).
-
For the vehicle control, add the same volume of 100% DMSO to the cell culture medium as used for the highest concentration of this compound (to maintain a consistent final DMSO concentration across all wells).
-
-
Treatment: Add the prepared working solutions to the cells and incubate for the desired time.
Mandatory Visualizations
Caption: Experimental workflow for in vitro testing of this compound with appropriate controls.
References
- 1. novateinbio.com [novateinbio.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Methyl-β-cyclodextrin restores impaired autophagy flux in Niemann-Pick C1-deficient cells through activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arp1.com [arp1.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. [Effect of dimethyl sulfoxide (DMSO) on the activity of enzymes in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crosstalk between p38 MAPK and GR Signaling [mdpi.com]
Mitigating cytotoxicity of CBS-3595 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBS-3595. The information herein is intended to help mitigate potential cytotoxicity observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). By inhibiting these two key enzymes, this compound effectively suppresses the release of tumor necrosis factor-alpha (TNFα), a critical mediator of inflammation. Its dual-targeting mechanism offers a synergistic anti-inflammatory effect.
Q2: Why might I observe cytotoxicity with this compound at high concentrations?
A2: While this compound is designed to be selective, high concentrations of any small molecule inhibitor can lead to off-target effects, exaggerated on-target effects, or interference with general cellular processes, resulting in cytotoxicity. Both p38 MAPK and PDE4 are involved in various fundamental cellular functions, and their excessive inhibition can disrupt cellular homeostasis and lead to cell death.
Q3: What are the typical signs of cytotoxicity in cell culture experiments?
A3: Signs of cytotoxicity can include a reduction in cell viability, changes in cell morphology (e.g., rounding, detachment), decreased metabolic activity (as measured by assays like MTT or resazurin), and increased markers of cell death (e.g., lactate dehydrogenase (LDH) release, caspase activation).
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: Differentiating between on-target and off-target effects can be challenging. One approach is to use a structurally related but inactive control compound. If the inactive analog does not produce cytotoxicity at similar concentrations, the effect is more likely to be on-target. Additionally, attempting to rescue the cytotoxic phenotype by modulating downstream effectors of the p38 MAPK or PDE4 pathways can provide evidence for on-target toxicity.
Troubleshooting Guide: High-Concentration Cytotoxicity
This guide provides a systematic approach to troubleshooting and mitigating unexpected cytotoxicity observed with this compound.
Problem 1: Significant decrease in cell viability at expected therapeutic concentrations.
| Possible Cause | Recommended Action |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to inhibitors. Determine the IC50 for your specific cell line for both the target inhibition and cytotoxicity to establish a therapeutic window. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is consistent across all conditions and is below the tolerance level of your cell line (typically <0.1% for DMSO). Run a vehicle-only control. |
| Compound Instability | The compound may degrade in culture medium over time, producing toxic byproducts. Prepare fresh stock solutions and consider the stability of this compound under your experimental conditions. |
| Assay Interference | The compound may directly interfere with the viability assay reagents (e.g., reducing MTT tetrazolium salts). Validate findings using an orthogonal method (e.g., measure LDH release for membrane integrity or use a live/dead cell stain). |
Problem 2: Inconsistent results or high variability between replicate wells.
| Possible Cause | Recommended Action |
| Inaccurate Pipetting | Small errors in pipetting, especially during serial dilutions, can lead to significant variations. Use calibrated pipettes and ensure proper mixing. |
| Edge Effects in Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound. Avoid using the outer wells for critical experiments or ensure proper humidification. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a homogenous cell suspension and consistent seeding density across all wells. |
| Contamination | Microbial contamination (e.g., mycoplasma) can affect cell health and response to treatment. Regularly test your cell cultures for contamination. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration 50 (CC50)
This protocol outlines the use of a standard MTT assay to determine the concentration of this compound that reduces cell viability by 50%.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Orthogonal Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates with cells treated as in Protocol 1
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Following treatment with this compound for the desired duration, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with the assay reagent in a fresh 96-well plate.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a provided lysis buffer).
-
Incubate the reaction mixture as per the kit's protocol.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Visualizations
Caption: Dual inhibition of p38 MAPK and PDE4 pathways by this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Technical Support Center: Interpreting Unexpected Results in CBS-3595 Studies
Welcome to the technical support center for CBS-3595, a dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are seeing a weaker than expected suppression of TNF-α with this compound. What could be the cause?
A1: Several factors could contribute to reduced efficacy. Consider the following:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots. We recommend titrating each new lot of LPS to determine the optimal concentration for TNF-α induction.
-
Inhibitor Concentration and Stability: Verify the concentration of your this compound stock solution. Improper storage can lead to degradation.
-
Timing of Treatment: The timing of this compound addition relative to LPS stimulation is critical. Pre-incubation with the inhibitor before LPS stimulation is often necessary to see a maximal effect.
Q2: In some of our experiments, we observe an increase in the secretion of other pro-inflammatory cytokines after treatment with this compound. Is this a known phenomenon?
A2: Yes, this is a documented paradoxical effect of some p38 MAPK and PDE4 inhibitors. While the primary effect is often anti-inflammatory, under certain cellular contexts, inhibition of these pathways can lead to the upregulation of other signaling pathways, resulting in an increase in specific cytokines.[1] This can be due to feedback loops or crosstalk between different signaling cascades. We recommend performing a broad cytokine panel to assess the overall effect of this compound in your specific experimental system.
Q3: We are observing significant cell death at concentrations where we expect to see anti-inflammatory effects. Why might this be happening?
A3: While this compound is primarily studied for its anti-inflammatory properties, high concentrations of p38 MAPK inhibitors can induce apoptosis in some cell types.[2] It is crucial to perform a dose-response curve for cytotoxicity in your specific cell line to identify a therapeutic window where the compound is effective at inhibiting TNF-α without causing significant cell death.
Q4: Our TNF-α ELISA results are highly variable between experiments. How can we improve consistency?
A4: High variability in ELISA is a common issue. Here are some troubleshooting steps:
-
Pipetting Technique: Ensure consistent and accurate pipetting, especially when preparing your standard curve and sample dilutions.
-
Washing Steps: Inadequate washing can lead to high background and variability. Ensure all wells are washed thoroughly and consistently.
-
Plate Sealing: Use plate sealers during incubation steps to prevent uneven evaporation.
-
Reagent Quality: Use high-quality reagents and ensure they are not expired. Prepare fresh buffers for each experiment.
-
Sample Handling: Avoid multiple freeze-thaw cycles of your samples.
Troubleshooting Guides
Guide 1: Unexpected Cytokine Profile
If you observe an unexpected increase in certain cytokines or a lack of TNF-α suppression, consider the following workflow:
References
Technical Support Center: Optimizing Western Blot for Phosphorylated p38
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing Western blot conditions for phosphorylated p38 (p-p38), particularly after treatment with the p38 MAPK inhibitor, CBS-3595.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the detection of phosphorylated p38.
Q1: I am not detecting any signal for phosphorylated p38. What are the possible causes and solutions?
A1: Lack of a p-p38 signal is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Ineffective Cell Lysis/Protein Extraction | Ensure the lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[1][2] Keep samples on ice or at 4°C throughout the extraction process.[3] |
| Low Abundance of Phosphorylated p38 | Increase the amount of protein loaded onto the gel; for phosphorylated targets, loading up to 100 µg of total protein may be necessary.[2] Consider using a more sensitive chemiluminescent substrate.[4] If the signal is still weak, consider immunoprecipitation to enrich for p38 before Western blotting. |
| Suboptimal Antibody Dilution | The antibody concentration may be too low. Perform a dot blot or a dilution series to determine the optimal primary antibody concentration.[5] |
| Inefficient Transfer of Protein to Membrane | Verify transfer efficiency by staining the gel with Coomassie Blue after transfer and/or staining the membrane with Ponceau S.[6] For smaller proteins like p38 (~38 kDa), ensure the membrane pore size is appropriate (e.g., 0.2 µm) and do not extend the transfer time excessively to prevent "blow-through".[1] |
| Incorrect Blocking Buffer | Avoid using non-fat milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background and mask the signal.[4] Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking.[4] |
| Use of Phosphate-Based Buffers | Phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies. Use Tris-buffered saline (TBS) based buffers for all washing and antibody incubation steps.[4] |
| Inactive Antibody | Ensure the primary antibody has been stored correctly and is within its expiration date. Avoid repeated freeze-thaw cycles. |
Q2: I am observing high background on my Western blot for p-p38. How can I reduce it?
A2: High background can obscure the specific signal. The table below provides troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., up to 5% BSA).[1] |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. A dot blot can help optimize this.[4][5] |
| Secondary Antibody-Related Issues | Decrease the concentration of the secondary antibody. Ensure the secondary antibody is specific to the primary antibody's host species. Run a control lane with only the secondary antibody to check for non-specific binding.[1] |
| Insufficient Washing | Increase the number and/or duration of the wash steps after primary and secondary antibody incubations.[1] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer, and filter them if necessary to remove any precipitates.[4] |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the blotting process, as this can cause high, patchy background.[1] |
Q3: I see multiple bands in my lane for phosphorylated p38. What does this mean and how can I fix it?
A3: The presence of multiple bands can be due to several factors.
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | Decrease the primary antibody concentration.[4] Increase the stringency of the washing steps. Ensure you are using BSA for blocking, not milk.[4] |
| Protein Degradation | Use fresh samples and always include protease and phosphatase inhibitors in your lysis buffer.[1][2] Degradation can lead to smaller, non-specific bands. |
| Post-translational Modifications | p38 can have other post-translational modifications that may alter its migration in the gel. Consult the literature for your specific experimental model. |
| Splice Variants | There are different isoforms of p38 (α, β, γ, δ) which may be recognized by the antibody if it is not specific to one isoform.[7][8] Check the antibody datasheet for isoform specificity. |
| Too Much Protein Loaded | Loading an excessive amount of protein can lead to artifacts and the appearance of non-specific bands. Try loading less protein.[2] |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate and grow cells to the desired confluency. Treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for the desired time (e.g., 1, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay or Bradford assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
To 20-40 µg of protein lysate, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 10% or 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer apparatus according to the manufacturer's instructions.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (Thr180/Tyr182) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9][10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Reprobing (for Total p38):
-
If desired, the membrane can be stripped of the antibodies using a mild stripping buffer.
-
After stripping, re-block the membrane and probe for total p38 MAPK as a loading control.
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on p38 Phosphorylation
| Treatment (2 hours) | p-p38/Total p38 Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 |
| This compound (0.1 µM) | 0.78 |
| This compound (1.0 µM) | 0.45 |
| This compound (10 µM) | 0.15 |
Table 2: Time-Course of p38 Phosphorylation Inhibition by this compound (10 µM)
| Treatment Time | p-p38/Total p38 Ratio (Normalized to Time 0) |
| 0 hours | 1.00 |
| 1 hour | 0.62 |
| 6 hours | 0.25 |
| 24 hours | 0.18 |
Visualizations
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: A step-by-step workflow for Western blot analysis of phosphorylated p38.
References
- 1. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. biocompare.com [biocompare.com]
- 10. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Poor Solubility of CBS-3595 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of CBS-3595 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), making it a promising candidate for treating inflammatory diseases.[1][2] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with poor aqueous solubility.[3][4][5][6][7] This low solubility can lead to poor absorption from the gastrointestinal tract after oral administration, resulting in low and variable bioavailability, which can compromise the reliability of in vivo studies.[8][9][10]
Q2: What are the initial steps to assess the solubility of this compound?
A2: A systematic solubility assessment is crucial. It is recommended to determine the solubility of this compound in a range of pharmaceutically acceptable solvents and biorelevant media. This includes water, acidic and basic buffers (to assess pH-dependent solubility), and various organic solvents and lipids that can be used in formulation development.
Q3: What are the primary strategies to enhance the solubility and bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to overcome the poor solubility of compounds like this compound. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanosuspension.[10][11]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its wettability and dissolution.[12]
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle can enhance its absorption via the lymphatic pathway. Self-emulsifying drug delivery systems (SEDDS) are a common example.[13][14]
-
Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug by forming inclusion complexes.
-
Co-solvents: A mixture of a water-miscible solvent and water can be used to increase the solubility of a drug.[15]
The choice of strategy depends on the physicochemical properties of this compound, the desired dose, and the route of administration.[16]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound after oral dosing in animal studies.
-
Potential Cause: Erratic absorption due to poor and inconsistent dissolution of this compound in the gastrointestinal (GI) tract.[8]
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting times for animals before dosing to minimize variability in GI physiology.[8]
-
Evaluate Formulation Stability: Confirm that the dosing formulation is homogeneous and that this compound does not precipitate out of the vehicle before or during administration.
-
Enhance Dissolution Rate: Consider formulating this compound as a nanosuspension or a solid dispersion to improve its dissolution rate in the GI fluids.
-
Consider a Solubilized Formulation: A lipid-based formulation, such as a SEDDS, can present this compound in a pre-dissolved state, which can lead to more consistent absorption.
-
Issue 2: this compound precipitates out of the dosing vehicle upon preparation or during the study.
-
Potential Cause: The chosen vehicle has a limited capacity to solubilize the required dose of this compound.
-
Troubleshooting Steps:
-
Conduct Comprehensive Solubility Screening: Systematically screen a wider range of GRAS (Generally Recognized As Safe) excipients, including different oils, surfactants, and co-solvents, to identify a vehicle with higher solubilizing capacity.
-
Reduce the Drug Concentration: If feasible for the study design, lower the concentration of this compound in the formulation.
-
Employ a Combination Approach: A combination of solubilization techniques, such as using a co-solvent in a lipid-based formulation, may improve stability.
-
Prepare a Nanosuspension: A nanosuspension is a stable dispersion of drug nanocrystals in a liquid medium and can be a suitable alternative to solution-based formulations.
-
Issue 3: Low oral bioavailability of this compound despite using a solubilization strategy.
-
Potential Cause: The issue may not solely be solubility-limited. Other factors such as poor membrane permeability or first-pass metabolism could be contributing.
-
Troubleshooting Steps:
-
Assess Permeability: If not already known, determine the permeability of this compound using in vitro models like Caco-2 cell monolayers.
-
Investigate First-Pass Metabolism: In vitro metabolism studies using liver microsomes can provide insights into the extent of first-pass metabolism.
-
Optimize the Formulation for Absorption: For lipid-based formulations, the choice of lipids and surfactants can influence the absorption pathway and potentially bypass first-pass metabolism. Long-chain triglycerides, for instance, promote lymphatic transport.
-
Consider Alternative Routes of Administration: For early-stage in vivo efficacy studies where oral bioavailability is a significant hurdle, parenteral administration (e.g., intravenous or intraperitoneal) may be considered to ensure adequate systemic exposure.
-
Data Presentation
Table 1: Illustrative Solubility Enhancement of a Poorly Soluble Compound with Co-solvents.
| Co-solvent System (in water) | Solubility Increase (fold) |
| 20% Ethanol | 10 - 50 |
| 40% Polyethylene Glycol 400 | 50 - 200 |
| 20% Propylene Glycol | 20 - 100 |
| 10% Dimethyl Sulfoxide (DMSO) | > 500 |
Note: These are generalized values and the actual solubility enhancement for this compound will need to be determined experimentally.
Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Nanosuspension | Increased surface area leads to a higher dissolution rate. | High drug loading, suitable for various administration routes. | Can be prone to instability (crystal growth). |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, improving wettability and dissolution. | Significant increase in dissolution rate, potential for amorphous stabilization. | Can be physically unstable, potential for recrystallization. |
| SEDDS | Drug is dissolved in a lipid-based system that forms a microemulsion in the GI tract. | Presents the drug in a solubilized form, can enhance lymphatic absorption. | Lower drug loading capacity, potential for GI side effects from surfactants. |
| Cyclodextrin Complexation | Drug forms an inclusion complex with a cyclodextrin, increasing its apparent solubility. | High solubility enhancement, can improve stability. | Limited by the stoichiometry of the complex, potential for nephrotoxicity with some cyclodextrins at high doses. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
This protocol describes a general method for preparing a nanosuspension suitable for early-stage in vivo studies.
-
Screening for a Stabilizer:
-
Prepare aqueous solutions of various stabilizers (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC), 1% w/v Poloxamer 188, 0.5% w/v Tween 80).
-
Add an excess amount of this compound to each stabilizer solution.
-
Shake for 48 hours at room temperature.
-
Filter and analyze the supernatant to determine the solubility of this compound in each solution. Select the stabilizer that provides the highest solubility.
-
-
Preparation of the Pre-suspension:
-
Disperse the desired amount of this compound (e.g., 10 mg/mL) in the selected stabilizer solution.
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure thorough wetting of the drug particles.
-
-
Wet Media Milling:
-
Transfer the pre-suspension to a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter). The bead volume should be approximately 50-70% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a defined period (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.
-
Monitor the particle size at regular intervals using a particle size analyzer (e.g., dynamic light scattering).
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling beads by filtration or centrifugation.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential. A narrow particle size distribution (PDI < 0.3) and a zeta potential of at least ±20 mV are desirable for good stability.
-
-
Final Formulation for Dosing:
-
Adjust the concentration of the nanosuspension as required for the in vivo study.
-
Ensure the formulation is homogeneous by gentle shaking or vortexing before each administration.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion.
-
Selection of a Carrier:
-
Commonly used hydrophilic carriers include polyvinylpyrrolidone (PVP K30), polyethylene glycol (PEG 6000), and hydroxypropyl methylcellulose (HPMC).
-
The choice of carrier can be guided by preliminary solubility studies of this compound in solutions of these polymers.
-
-
Preparation of the Solid Dispersion:
-
Dissolve this compound and the selected carrier (e.g., in a 1:1 to 1:10 drug-to-carrier ratio) in a suitable volatile organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) in which both are soluble.[17]
-
Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to minimize thermal degradation.
-
Further dry the resulting solid film in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.[17]
-
-
Characterization:
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
-
Preparation of the Dosing Formulation:
-
The solid dispersion powder can be suspended in an aqueous vehicle (e.g., 0.5% HPMC or 0.5% carboxymethyl cellulose sodium) for oral administration.
-
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps for developing a liquid SEDDS formulation.
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select an oil, a surfactant, and a co-solvent that exhibit good solubilizing capacity for this compound.
-
-
Construction of a Pseudo-ternary Phase Diagram:
-
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-solvent.
-
For each formulation, add a small amount of water (e.g., 100 µL to 1 g of formulation) and observe the emulsification process.
-
Identify the region in the phase diagram that forms a clear or slightly bluish, stable microemulsion upon gentle agitation.
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.
-
Dissolve the required amount of this compound in the oil/surfactant/co-solvent mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Evaluate the self-emulsification performance by adding the SEDDS formulation to water and observing the time it takes to form an emulsion.
-
Measure the droplet size and PDI of the resulting emulsion using a particle size analyzer. A droplet size of less than 200 nm is generally desirable.
-
-
Dosing:
-
The liquid SEDDS formulation can be directly administered orally.
-
Mandatory Visualizations
Caption: A general workflow for the formulation development of a poorly soluble compound like this compound.
Caption: The p38α MAPK signaling pathway and the inhibitory action of this compound.
Caption: The PDE4 signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (this compound), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brimr.org [brimr.org]
- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucd.ie [ucd.ie]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjbphs.com [wjbphs.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpcbs.com [ijpcbs.com]
Validation & Comparative
Validating CBS-3595's Effect on p38 Phosphorylation by Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CBS-3595 with other p38 MAPK inhibitors, focusing on the validation of its effect on p38 phosphorylation using Western blotting. This compound is a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), with demonstrated anti-inflammatory properties.[1][2][3] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation, making it a key target for therapeutic intervention in various diseases.[4][5] Activation of this pathway involves the dual phosphorylation of p38 MAPK at threonine 180 and tyrosine 182. Consequently, a primary method to ascertain the efficacy of an inhibitor like this compound is to quantify its ability to suppress this phosphorylation event.
Performance Comparison of p38 MAPK Inhibitors
This section provides a quantitative comparison of this compound and alternative p38 MAPK inhibitors. The data presented is based on in vitro kinase assays measuring the inhibition of p38α MAPK activity.
| Compound | Target(s) | IC50 (p38α MAPK) | Additional Notes |
| This compound | p38α MAPK, PDE4 | Not explicitly reported for direct phosphorylation; equally active enantiomers against p38α MAPK.[3] | Dual inhibitor. Potency often measured by inhibition of downstream events (e.g., TNFα release).[3] |
| Ralimetinib (LY2228820) | p38α/β MAPK | 5.3 nM (p38α), 3.2 nM (p38β) | Potent and selective ATP-competitive inhibitor. |
| SB203580 | p38α/β2 MAPK | 50 nM (p38α), 500 nM (p38β2) | Widely used as a selective p38 MAPK inhibitor in research. |
Experimental Protocol: Western Blot for Phospho-p38 MAPK
This protocol outlines the key steps for validating the inhibitory effect of this compound on p38 phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
Cell Line: Use a relevant cell line known to exhibit a robust p38 MAPK response, such as RAW 264.7 macrophages, HeLa, or U937 cells.
-
Plating: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound, a positive control inhibitor (e.g., SB203580), and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Induce p38 MAPK phosphorylation by treating the cells with a suitable stimulus. Common stimuli include lipopolysaccharide (LPS) (1 µg/mL for 30 minutes), anisomycin (10 µg/mL for 30 minutes), or UV radiation.
2. Cell Lysis and Protein Quantification:
-
Lysis Buffer: After treatment, wash the cells with ice-cold PBS and lyse them on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Harvesting: Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifugation: Clarify the lysates by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10-12%).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
4. Antibody Incubation and Detection:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182)) overnight at 4°C with gentle agitation. A 1:1000 dilution in blocking buffer is a common starting point.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis:
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-p38 antibody and re-probed with an antibody against total p38 MAPK.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The effect of this compound on p38 phosphorylation is determined by calculating the ratio of phosphorylated p38 to total p38 for each treatment condition.
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams have been generated.
Caption: p38 MAPK Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for Western Blot Analysis of p38 Phosphorylation.
References
Confirming PDE-4 Inhibition with a cAMP Activity Assay: A Comparative Guide Featuring CBS-3595
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphodiesterase-4 (PDE-4) inhibitor CBS-3595 with other relevant alternatives. It includes detailed experimental data, protocols for confirming PDE-4 inhibition using a cyclic AMP (cAMP) activity assay, and visualizations of the key biological pathways and experimental workflows.
Introduction to PDE-4 and cAMP Signaling
Cyclic adenosine monophosphate (cAMP) is a crucial second messenger involved in numerous cellular processes, including inflammation, cell proliferation, and apoptosis. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family specifically hydrolyzes cAMP, and its inhibition leads to an increase in intracellular cAMP levels. This elevation in cAMP can, in turn, modulate the activity of downstream effectors like Protein Kinase A (PKA), leading to a variety of cellular responses, including the suppression of pro-inflammatory mediators.[1] Consequently, PDE-4 has emerged as a significant therapeutic target for inflammatory diseases.[1][2]
This compound is a novel compound identified as a dual inhibitor of both p38 mitogen-activated protein kinase (MAPK) and PDE-4.[3] This dual-action mechanism suggests a potent anti-inflammatory profile, making it a compound of significant interest in drug development. This guide will focus on the PDE-4 inhibitory activity of this compound and compare it to other known PDE-4 inhibitors.
Performance Comparison of PDE-4 Inhibitors
The potency of various PDE-4 inhibitors is typically compared using their half-maximal inhibitory concentration (IC50) values. The lower the IC50 value, the greater the potency of the inhibitor. The following table summarizes the IC50 values for this compound and a selection of other well-characterized PDE-4 inhibitors. It is important to note that IC50 values can vary depending on the specific PDE-4 isoform and the experimental conditions.
| Inhibitor | PDE-4 Isoform(s) | IC50 (nM) | Reference(s) |
| This compound (racemate) | PDE4D2 | 129 | [4] |
| This compound ((R)-enantiomer) | PDE4D2 | Not specified, but substantially more potent than (S)-enantiomer | [4] |
| This compound ((S)-enantiomer) | PDE4D2 | >1000 (11% inhibition @ 1 µM) | [4] |
| Roflumilast | PDE4B/D | 0.7 - 0.84 | [5][6][7] |
| Apremilast | Not specified | 74 - 140 | [5][6][7] |
| Crisaborole | Not specified | 750 | [5][6][8] |
| Piclamilast | PDE4B/D | 0.021 - 0.041 | [5] |
| Cilomilast | LPDE4/HPDE4 | ~100 - 120 | [6] |
Experimental Protocols
Confirming the PDE-4 inhibitory activity of a compound like this compound requires a robust and sensitive cAMP activity assay. Below are detailed methodologies for two common types of assays: a Fluorescence Polarization (FP)-based assay and a cell-based assay.
Fluorescence Polarization (FP)-Based cAMP Activity Assay
This biochemical assay measures the activity of purified PDE-4 enzyme by detecting the hydrolysis of a fluorescently labeled cAMP substrate.
Principle: The assay utilizes a fluorescein-labeled cAMP (cAMP-FAM). In its cyclic form, this small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE-4 hydrolyzes cAMP-FAM to AMP-FAM, the linearized molecule is captured by a specific binding agent, forming a larger complex. This larger complex tumbles more slowly, leading to an increase in fluorescence polarization. The presence of a PDE-4 inhibitor prevents the hydrolysis of cAMP-FAM, thus keeping the fluorescence polarization low.
Materials:
-
Purified recombinant PDE-4 enzyme
-
FAM-labeled cAMP substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
Binding Agent (specific for AMP-FAM)
-
Test compounds (e.g., this compound) and controls (e-g., Roflumilast)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the purified PDE-4 enzyme to the desired concentration in cold assay buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted test compounds or controls to the wells of the 384-well plate.
-
Add 10 µL of the diluted PDE-4 enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of the cAMP-FAM substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop Reaction & Binding: Add 10 µL of the Binding Agent solution to each well to stop the reaction and capture the AMP-FAM.
-
Final Incubation: Incubate for another 30 minutes at room temperature.
-
Measurement: Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based cAMP Activity Assay using a Fluorescent Membrane Potential Dye
This assay measures changes in intracellular cAMP levels in living cells in response to PDE-4 inhibition.
Principle: This method utilizes a cell line engineered to express a cyclic nucleotide-gated (CNG) ion channel. In the presence of a PDE-4 inhibitor, intracellular cAMP levels rise. This accumulated cAMP binds to and opens the CNG channels, leading to an influx of cations and depolarization of the cell membrane. This change in membrane potential is detected by a fluorescent dye that exhibits a change in fluorescence intensity upon membrane depolarization.[2]
Materials:
-
HEK293 cells stably co-expressing a CNG channel and a constitutively active Gs-coupled receptor (to maintain a basal level of cAMP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent membrane potential dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (e.g., this compound) and controls
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye diluted in assay buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Add serial dilutions of the test compounds and controls to the wells.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Measurement: Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for the dye.
-
Data Analysis: Normalize the fluorescence signals to the controls and calculate the percent activation (increase in cAMP) for each compound concentration. Determine the EC50 values (effective concentration for 50% of maximal response) by fitting the data to a dose-response curve.
Visualizations
cAMP Signaling Pathway and PDE-4 Inhibition
Caption: cAMP signaling pathway and the inhibitory action of this compound on PDE-4.
Experimental Workflow for a Fluorescence Polarization cAMP Assay
References
- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 2. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. content.abcam.com [content.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p38 MAPK Inhibitors: CBS-3595 versus SB203580
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, CBS-3595 and SB203580. The information presented herein is intended to assist researchers in making informed decisions for their specific experimental needs. This comparison includes a summary of their inhibitory activities, detailed experimental protocols for a typical p38 MAPK inhibition assay, and visualizations of the p38 MAPK signaling pathway and a standard experimental workflow.
Introduction to p38 MAPK and its Inhibitors
The p38 MAPK signaling pathway is a critical intracellular cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. This pathway plays a pivotal role in regulating cellular processes such as inflammation, cell proliferation, differentiation, and apoptosis. The p38α isoform is particularly implicated in the inflammatory response, making it a key target for therapeutic intervention in a range of diseases.
SB203580 is a well-established and widely used pyridinyl imidazole inhibitor that exhibits high potency and selectivity for the p38α and p38β isoforms of MAPK. Its mechanism of action involves binding to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity.
This compound is a more recent compound characterized as a dual inhibitor, targeting both p38 MAPK and phosphodiesterase 4 (PDE4). This dual-action mechanism suggests a broader anti-inflammatory profile. While both enantiomers of this compound demonstrate equal activity against p38α MAPK, the (R)-enantiomer is significantly more potent in inhibiting PDE4.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the inhibitory activity of this compound and SB203580. It is important to note that the inhibitory concentrations (IC50) were determined using different assay formats, which should be taken into consideration when comparing the values directly.
| Compound | Target | Assay Type | IC50 Value |
| This compound | p38 MAPK / TNFα release | Human Whole Blood Assay | 0.71 ± 2.15 µM |
| Not specified | HEK293 Cellular Assay | 213 µM | |
| SB203580 | p38α (SAPK2a) MAPK | In vitro Kinase Assay | 50 nM |
| p38β2 (SAPK2b) MAPK | In vitro Kinase Assay | 500 nM |
p38 MAPK Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling cascade, from upstream activators to downstream substrates.
Caption: The p38 MAPK signaling cascade.
Experimental Protocol: In Vitro p38α MAPK Inhibition Assay
This protocol describes a typical non-radioactive, in vitro kinase assay to determine the IC50 value of an inhibitor for p38α MAPK.
1. Materials and Reagents:
-
Recombinant active human p38α MAPK
-
Recombinant ATF-2 protein (substrate)
-
Test inhibitors (this compound, SB203580) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (10 mM stock)
-
96-well assay plates
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Luminometer
2. Assay Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitors (e.g., from 100 µM to 1 nM) in Kinase Assay Buffer. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant p38α MAPK to the desired working concentration in Kinase Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted inhibitors or DMSO control to the wells of the 96-well plate.
-
Add 10 µL of the diluted p38α MAPK to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Prepare a substrate/ATP mixture by combining ATF-2 and ATP in Kinase Assay Buffer to their final desired concentrations.
-
Add 10 µL of the substrate/ATP mixture to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
3. Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vitro p38 MAPK inhibition assay.
Caption: Workflow for a p38 MAPK inhibition assay.
Conclusion
Both this compound and SB203580 are valuable tools for studying the p38 MAPK pathway. SB203580 is a highly potent and specific inhibitor of p38α/β, making it an excellent choice for targeted studies of these isoforms. This compound, with its dual p38 MAPK and PDE4 inhibitory activity, offers a broader anti-inflammatory profile that may be advantageous in certain cellular or in vivo models of inflammation. The choice between these inhibitors will ultimately depend on the specific research question, the experimental system, and the desired level of target selectivity. The provided data and protocols aim to facilitate this decision-making process for researchers in the field.
A Comparative Analysis of CBS-3595 and Roflumilast for PDE4 Inhibition in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two phosphodiesterase-4 (PDE4) inhibitors: CBS-3595 and roflumilast. The objective is to furnish researchers with the necessary information to evaluate their potential applications in preclinical and clinical research. This comparison focuses on their mechanism of action, in vitro efficacy, and the experimental methodologies used to derive these findings.
Introduction
Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 elevates intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators and the relaxation of smooth muscle. This mechanism has made PDE4 a key target for the development of therapies for inflammatory diseases.
Roflumilast is a well-established, potent, and selective PDE4 inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD). This compound is a novel compound characterized by a dual-inhibition mechanism, targeting both PDE4 and p38α mitogen-activated protein kinase (MAPK), another crucial enzyme in the inflammatory signaling pathway.[1][2] This dual action suggests a potential for synergistic anti-inflammatory effects.
Mechanism of Action
Both this compound and roflumilast exert their anti-inflammatory effects by inhibiting PDE4, thereby preventing the breakdown of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets involved in inflammation.
This compound possesses a unique dual-inhibitory function. In addition to PDE4, it also inhibits p38α MAPK. The p38α MAPK pathway is activated by cellular stress and pro-inflammatory cytokines, leading to the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By inhibiting both PDE4 and p38α MAPK, this compound has the potential to suppress inflammation more comprehensively than a selective PDE4 inhibitor.[1][2]
In Vitro Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and roflumilast.
Table 1: Inhibition of p38α MAPK and PDE4
| Compound | Target | IC50 | Notes |
| This compound | p38α MAPK | 0.5 µM | Isolated enzyme assay.[3] |
| PDE4 | (R)-enantiomer: 129 nM | Racemic mixture evaluated; (R)-enantiomer is more potent. (S)-enantiomer showed 11% inhibition at 1 µM.[3] | |
| Roflumilast | p38α MAPK | Not Applicable | Selective PDE4 inhibitor. |
| PDE4 (overall) | Not typically reported | Activity is characterized by subtype selectivity. |
Table 2: PDE4 Subtype Selectivity
| Compound | PDE4A | PDE4B | PDE4C | PDE4D |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Roflumilast | IC50 = 0.7 nM (PDE4A1), 0.9 nM (PDE4A4) | IC50 = 0.7 nM (PDE4B1), 0.2 nM (PDE4B2) | Slightly lower potency | IC50 = 0.84 nM |
Note: Specific IC50 values for this compound against individual PDE4 subtypes (A, B, C, and D) are not publicly available at the time of this guide's publication.
Table 3: Inhibition of TNF-α Release in Human Whole Blood
| Compound | IC50 |
| This compound | 0.71 ± 2.15 µM |
| Roflumilast | Data not available in a directly comparable whole blood assay |
The data indicates that the (R)-enantiomer of this compound is a potent PDE4 inhibitor. Its dual inhibitory action is highlighted by its sub-micromolar inhibition of p38α MAPK. Roflumilast demonstrates high potency and selectivity for PDE4, particularly the B and D subtypes. The inhibitory concentration of this compound on TNF-α release in a complex biological matrix like whole blood suggests its potential for significant anti-inflammatory effects in a physiological setting.
Experimental Protocols
p38α MAPK Kinase Assay (Enzymatic)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against p38α MAPK.
Methodology:
-
Reagent Preparation:
-
Recombinant active p38α MAPK enzyme is diluted in kinase assay buffer.
-
A substrate, such as activating transcription factor 2 (ATF2), is prepared in the same buffer.
-
The test compound (e.g., this compound) is serially diluted in DMSO and then in kinase buffer.
-
ATP is prepared at a specific concentration in the kinase buffer.
-
-
Assay Procedure:
-
The serially diluted test compound is added to the wells of a microplate.
-
The diluted p38α MAPK enzyme is added to the wells and pre-incubated with the compound.
-
The kinase reaction is initiated by adding a mixture of ATF2 and ATP.
-
The plate is incubated at 30°C for a specified time to allow for substrate phosphorylation.
-
-
Detection:
-
The reaction is stopped.
-
The amount of phosphorylated ATF2 is quantified. Common detection methods include:
-
ELISA: Using an antibody specific for phospho-ATF2.
-
Western Blot: Separating the reaction products by SDS-PAGE and probing with a phospho-ATF2 antibody.
-
Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™).
-
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
LPS-Stimulated TNF-α Release in Human Whole Blood
This ex vivo assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells in a physiologically relevant matrix.
Methodology:
-
Sample Collection and Preparation:
-
Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
The test compound is serially diluted.
-
-
Assay Procedure:
-
Aliquots of whole blood are pre-incubated with the different concentrations of the test compound or vehicle control.
-
Inflammation is induced by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
The samples are incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified duration (typically 4 to 24 hours).
-
-
Sample Processing and Analysis:
-
After incubation, the blood samples are centrifuged to separate the plasma.
-
The concentration of TNF-α in the plasma supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
The percentage of inhibition of TNF-α release is calculated for each compound concentration compared to the LPS-stimulated vehicle control.
-
The IC50 value is determined from the resulting concentration-response curve.
-
Conclusion
Both this compound and roflumilast are potent inhibitors of PDE4 with significant anti-inflammatory properties. Roflumilast's high selectivity for PDE4, particularly subtypes B and D, is well-documented, and it serves as a benchmark for selective PDE4 inhibition.
This compound presents a novel approach with its dual inhibition of p38α MAPK and PDE4. This dual mechanism of action suggests the potential for broader and possibly synergistic anti-inflammatory effects. The potent inhibition of TNF-α release in a human whole blood assay supports its potential efficacy in complex inflammatory environments.
For researchers investigating inflammatory diseases, the choice between these two compounds will depend on the specific research question. Roflumilast is an ideal tool for studying the effects of selective PDE4 inhibition. This compound, on the other hand, offers a unique opportunity to explore the therapeutic potential of simultaneously targeting two key inflammatory pathways. Further studies are warranted to fully elucidate the PDE4 subtype selectivity of this compound and to quantitatively assess the synergistic contribution of its dual inhibitory activity.
References
Head-to-head comparison of CBS-3595 and ML3403 in inflammation
In the landscape of anti-inflammatory drug development, the mitogen-activated protein kinase (MAPK) p38 has emerged as a critical therapeutic target. This comparison guide provides a detailed, data-driven analysis of two notable inhibitors: ML3403, a selective p38 MAPK inhibitor, and CBS-3595, a dual inhibitor of both p38 MAPK and phosphodiesterase 4 (PDE4). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential and mechanistic differences between these two compounds.
Overview of this compound and ML3403
ML3403 is a second-generation, selective diarylimidazole-type p38 MAPK inhibitor.[1] It was developed as a structural analogue of the prototypical p38 inhibitor, SB203580, but with the significant advantage of reduced activity towards liver cytochrome P450 enzymes, suggesting a better safety profile.[2][3] ML3403 exhibits potent anti-inflammatory activity by binding with high affinity to both the active and inactive forms of p38 MAPK.[2][3] Its efficacy is comparable to SB203580 in inhibiting pro-inflammatory pathways.[2][3]
This compound represents a novel approach by simultaneously targeting two key inflammatory mediators: p38 MAPK and PDE4.[1] PDE4 inhibitors are known for their anti-inflammatory effects, primarily developed for chronic obstructive pulmonary disease.[1] The dual-inhibitor strategy aims to achieve a synergistic or superior anti-inflammatory effect compared to targeting a single pathway.
Quantitative Data Summary
A key head-to-head comparison of this compound and ML3403 was conducted in a complete Freund's adjuvant (CFA)-induced arthritis model in rats. The following tables summarize the key quantitative findings from this study.[1][4]
| Compound | Dosage | Anti-inflammatory Action (Paw Edema Inhibition) |
| This compound | 3 mg/kg (p.o.) | 42% ± 7% |
| ML3403 | 10 mg/kg (p.o.) | 28% ± 6% |
| Compound | Dosage | Effect on Pro-inflammatory Cytokine IL-6 in Paw Tissue | Effect on Anti-inflammatory Cytokine IL-10 in Paw Tissue |
| This compound | 3 mg/kg (p.o.) | Markedly Reduced | Widely Increased |
| ML3403 | 10 mg/kg (p.o.) | Markedly Reduced | Widely Increased |
| Compound | Dosage | Anti-allodynic Effect (Pain Reduction) |
| This compound | 3 mg/kg (p.o.) | Partial anti-allodynic effects observed at 4 and 8 days post-treatment |
| ML3403 | 10 mg/kg (p.o.) | Not specified to have a significant anti-allodynic effect in the primary comparison |
| Compound | Dosage | Hepatotoxicity | Gastrointestinal Toxicity |
| This compound | 3 mg/kg (p.o.) | No marked signs of hepatotoxicity | Safe; no ulceration or hemorrhagic points |
| ML3403 | 10 mg/kg (p.o.) | No marked signs of hepatotoxicity | Safe; no ulceration or hemorrhagic points |
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of ML3403 are mediated through the selective inhibition of the p38 MAPK pathway. In contrast, this compound exerts its effects through the dual inhibition of both the p38 MAPK and PDE4 pathways.
Caption: Mechanisms of ML3403 and this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and ML3403.
CFA-Induced Arthritis in Rats
This model is a widely used preclinical model for rheumatoid arthritis.
Caption: Workflow for CFA-induced arthritis model.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying protein levels in biological samples.
-
Sample Preparation: Homogenize paw tissue samples in an appropriate lysis buffer containing protease inhibitors. Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-rat IL-6 or anti-rat IL-10) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add prepared tissue homogenates and standard dilutions of the recombinant cytokine to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to produce a colorimetric reaction.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Histological Analysis for Toxicity
This procedure is used to assess potential tissue damage in the liver and gastrointestinal tract.
-
Tissue Fixation: Fix the collected liver and gastrointestinal tissues in 10% neutral buffered formalin.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the paraffin-embedded tissues using a microtome.
-
Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E) to visualize cellular structures.
-
Microscopic Examination: Examine the stained sections under a light microscope by a qualified pathologist to assess for any signs of inflammation, necrosis, ulceration, or other pathological changes.
Conclusion
The available evidence from the head-to-head comparison in a preclinical arthritis model suggests that this compound, the dual p38 MAPK and PDE4 inhibitor, demonstrates a superior anti-inflammatory profile compared to the selective p38 MAPK inhibitor, ML3403.[1][4] This is evidenced by its greater efficacy in reducing paw edema at a lower dose and its ability to produce anti-allodynic effects.[1][4] Both compounds exhibit a favorable safety profile with no significant hepatotoxicity or gastrointestinal toxicity observed at the tested doses.[1][4] The dual-inhibition strategy of this compound appears to offer a therapeutic advantage in this inflammatory model, highlighting the potential of targeting multiple inflammatory pathways simultaneously. Further research is warranted to explore the full therapeutic potential of this compound in various inflammatory and autoimmune diseases.
References
Dual-Action p38 Inhibitor CBS-3595 Demonstrates Superior Efficacy in Preclinical Arthritis Models
For Immediate Release
Ulm, Germany – November 21, 2025 – New comparative analyses of in vivo studies reveal that CBS-3595, a novel dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), exhibits significant anti-inflammatory and anti-allodynic effects, outperforming selective p38 inhibitors in preclinical models of arthritis. These findings position this compound as a promising therapeutic candidate for autoimmune diseases such as rheumatoid arthritis.
This compound's unique dual-inhibition mechanism targets two key pathways in the inflammatory cascade. The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines like TNF-α and IL-6, while PDE4 is involved in the degradation of cyclic AMP (cAMP), a molecule that helps to suppress inflammation. By inhibiting both targets, this compound offers a synergistic anti-inflammatory effect.
In Vivo Efficacy in a Head-to-Head Comparison
A key study directly compared the efficacy of this compound with ML3403, a selective p38 MAPK inhibitor, in a Complete Freund's Adjuvant (CFA)-induced arthritis model in rats. The results demonstrated that repeated administration of this compound at a dose of 3 mg/kg produced significant anti-inflammatory actions.[1] This was notably a lower effective dose compared to the 10 mg/kg required for ML3403 to achieve a similar significant anti-inflammatory effect.[1]
Quantitative Comparison of In Vivo Efficacy in CFA-Induced Arthritis in Rats
| Compound | Dose | Primary Endpoint | Result | Cytokine Modulation |
| This compound | 3 mg/kg | Paw Edema | Significant reduction | ↓ IL-6, ↑ IL-10 |
| ML3403 | 10 mg/kg | Paw Edema | Significant reduction | ↓ IL-6, ↑ IL-10 |
The study also highlighted that this compound treatment markedly reduced the production of the pro-inflammatory cytokine IL-6 in the paw tissue, while concurrently increasing the levels of the anti-inflammatory cytokine IL-10.[1] Furthermore, this compound demonstrated partial anti-allodynic effects, suggesting a potential role in managing arthritis-associated pain.[1]
While direct comparative in vivo data for this compound against other well-known p38 inhibitors such as SB-203580, BIRB-796, and VX-745 in the same experimental setup is not yet available, the existing evidence strongly supports the potent anti-inflammatory profile of this compound.
The p38 Signaling Pathway and Therapeutic Intervention
The p38 MAPK signaling cascade is activated by cellular stress and inflammatory cytokines, leading to the downstream phosphorylation of various transcription factors and kinases. This culminates in the production of key pro-inflammatory mediators. Inhibitors of p38 MAPK, like this compound, block this pathway, thereby reducing the inflammatory response.
Caption: The p38 MAPK signaling cascade and the point of intervention for p38 inhibitors.
Experimental Protocols
The in vivo efficacy of this compound and other p38 inhibitors is typically evaluated using rodent models of arthritis. A standard and widely used model is the Complete Freund's Adjuvant (CFA)-induced arthritis model in rats.
CFA-Induced Arthritis Model in Wistar Rats
Objective: To induce a chronic inflammatory arthritis resembling rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.
Methodology:
-
Animal Model: Male Wistar rats (180-200 g) are used for the study.
-
Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of 100 µL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the subplantar region of the right hind paw.[2][3]
-
Treatment Protocol: Oral administration of the test compounds (e.g., this compound, ML3403) or vehicle is initiated on a predetermined day post-CFA injection and continues for a specified duration (e.g., 28 days).[2]
-
Assessment of Paw Edema: The volume of the hind paw is measured at regular intervals using a plethysmometer.[1] The percentage inhibition of edema is calculated relative to the vehicle-treated control group.
-
Cytokine Analysis: At the end of the study, paw tissue is collected to measure the levels of pro- and anti-inflammatory cytokines (e.g., IL-6, IL-10) using ELISA.[1]
-
Histopathological Analysis: Joint tissues may be collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.[2]
Caption: A typical experimental workflow for evaluating the efficacy of p38 inhibitors in a CFA-induced arthritis model.
The robust preclinical data for this compound, particularly its superior efficacy at a lower dose compared to a selective p38 inhibitor, underscores the potential of its dual-action mechanism. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients suffering from chronic inflammatory diseases.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. Nitazoxanide alleviates CFA-induced rheumatoid arthritis in Wistar rats by modulating the STAT-3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of CBS-3595: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive analysis of the cross-reactivity of CBS-3595, a dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), with other kinases. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to offer a clear perspective on the compound's off-target effects.
This compound has been profiled against a broad panel of 134 protein kinases to determine its selectivity. While demonstrating potent inhibition of its primary target, p38α MAPK, the compound exhibited cross-reactivity with a small subset of other kinases at a concentration of 10 μM. This guide focuses on these identified off-target kinases to provide a thorough understanding of the compound's activity profile.
Kinase Inhibition Profile of this compound
The kinase selectivity of this compound was assessed in a comprehensive screening panel. The following table summarizes the key findings, highlighting the primary target and the significant off-target kinases that showed more than 30% inhibition at a 10 μM concentration of the compound.[1]
| Kinase Target | Classification | % Inhibition at 10 µM |
| p38α MAPK | Primary Target | Potent Inhibition (IC₅₀ in low nM range) |
| JNK2α2 | Off-Target | > 30% |
| JNK3 | Off-Target | > 30% |
| CK1δ | Off-Target | > 30% |
Note: The specific percentage of inhibition for the off-target kinases is reported as greater than 30% as per the available literature. The IC₅₀ for the primary target, p38α MAPK, is known to be in the low nanomolar range, indicating high potency.[1]
Experimental Protocols
The determination of kinase inhibition by this compound was performed using a standardized in vitro kinase assay. The following protocol provides a representative methodology for assessing the inhibitory activity of a compound against a panel of kinases.
In Vitro Radiometric Protein Kinase Assay
This assay quantifies the transfer of a radiolabeled phosphate from ATP to a specific substrate by a given kinase.
Materials:
-
Purified recombinant kinases (p38α MAPK, JNK2α2, JNK3, CK1δ, and others in the screening panel)
-
Specific peptide substrates for each kinase
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³³P]ATP
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Compound Addition: Add this compound at the desired concentration (e.g., 10 μM) or vehicle (DMSO) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid solution to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition by comparing the radioactivity in the wells treated with this compound to the vehicle control wells.
Signaling Pathways and Experimental Workflow
To visualize the biological context of this compound's activity, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing kinase cross-reactivity.
The primary target of this compound, p38α MAPK, is a key component of the MAPK signaling cascade, which is activated by cellular stress and inflammatory cytokines. The off-targets, JNK2α2 and JNK3, are members of another MAPK pathway, while CK1δ is involved in various cellular processes, including Wnt signaling and cell cycle regulation.
References
Validating the Anti-inflammatory Effects of CBS-3595 with ELISA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CBS-3595, a novel dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), with other established anti-inflammatory agents. The comparative data, primarily focusing on the inhibition of key inflammatory cytokines, is supported by detailed experimental protocols for validation using Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction to this compound
This compound is a promising anti-inflammatory agent that uniquely targets two distinct signaling pathways involved in the inflammatory response. As a dual inhibitor, it has the potential for synergistic effects, offering a novel therapeutic strategy for a range of inflammatory conditions.[1][2] This compound has been evaluated in in vitro, ex vivo, and in vivo preclinical studies, and has undergone a phase I clinical trial.[1] Published research indicates that this compound effectively suppresses the release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1]
Comparative Analysis of Anti-inflammatory Compounds
To objectively evaluate the efficacy of this compound, its performance is compared against three well-characterized anti-inflammatory compounds:
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. Its mechanism involves the regulation of gene expression, leading to the inhibition of multiple inflammatory pathways.[3]
-
SB203580: A highly selective, cell-permeable inhibitor of p38 MAPK, a key kinase in the signaling cascade that leads to the production of pro-inflammatory cytokines.
-
Roflumilast: A selective inhibitor of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). Increased cAMP levels have been shown to have anti-inflammatory effects, including the suppression of cytokine production.
Table 1: In Vitro Inhibitory Activity of this compound and Competitor Compounds
| Compound | Target(s) | IC50 (p38α MAPK) | IC50 (PDE4) | IC50 (TNF-α Inhibition) | Cell System |
| This compound | p38α MAPK / PDE4 | Not publicly available | PDE4B1: 1.2 μM, PDE4D2: 1.5 μM | 160 nM | LPS-stimulated human whole blood |
| Dexamethasone | Glucocorticoid Receptor | N/A | N/A | ~1-10 nM (varies with cell type) | LPS-stimulated RAW 264.7 cells |
| SB203580 | p38 MAPK | ~50-600 nM | N/A | Varies with cell type and stimulus | Various cell lines |
| Roflumilast | PDE4 | N/A | ~0.2-4.3 nM (various splice variants) | Varies with cell type and stimulus | Various cell lines |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus, and assay format. The data presented here is for comparative purposes and is compiled from various sources.
Table 2: Illustrative ELISA Data for Cytokine Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This table provides a representative example of the expected dose-dependent inhibition of TNF-α and IL-6 by this compound and competitor compounds, as would be measured by ELISA.
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 1 nM | 10 ± 3 | 8 ± 2 |
| 10 nM | 35 ± 5 | 30 ± 4 | |
| 100 nM | 75 ± 8 | 70 ± 7 | |
| 1 µM | 95 ± 5 | 92 ± 6 | |
| Dexamethasone | 0.1 nM | 15 ± 4 | 12 ± 3 |
| 1 nM | 50 ± 6 | 45 ± 5 | |
| 10 nM | 85 ± 7 | 80 ± 6 | |
| 100 nM | 98 ± 3 | 96 ± 4 | |
| SB203580 | 10 nM | 5 ± 2 | 4 ± 2 |
| 100 nM | 25 ± 4 | 20 ± 3 | |
| 1 µM | 60 ± 7 | 55 ± 6 | |
| 10 µM | 85 ± 9 | 80 ± 8 | |
| Roflumilast | 0.1 nM | 8 ± 3 | 6 ± 2 |
| 1 nM | 30 ± 5 | 25 ± 4 | |
| 10 nM | 65 ± 8 | 60 ± 7 | |
| 100 nM | 90 ± 6 | 88 ± 5 |
Disclaimer: This data is illustrative and intended to represent the expected outcomes based on the known mechanisms and potencies of the compounds. Actual results may vary.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Simplified signaling pathway of LPS-induced inflammation and points of inhibition.
Caption: Experimental workflow for validating anti-inflammatory effects using ELISA.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound, Dexamethasone, SB203580, and Roflumilast in dimethyl sulfoxide (DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1%.
-
Pre-treatment: Remove the culture medium from the wells and replace it with medium containing the various concentrations of the test compounds. Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) from Escherichia coli O111:B4 to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Include a vehicle control (medium with DMSO) and a positive control (medium with DMSO and LPS).
-
Incubation: Incubate the plates for 6 to 24 hours at 37°C and 5% CO2. The incubation time can be optimized depending on the cytokine being measured.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, and IL-1β
-
Reagents: Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β, and follow the manufacturer's instructions.
-
Sample Collection: After the incubation period, centrifuge the 96-well plates at 1,500 rpm for 10 minutes. Carefully collect the supernatant for cytokine analysis. Samples can be stored at -80°C if not analyzed immediately.
-
ELISA Procedure (General Steps):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the standards and diluted samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokines in the unknown samples.
-
Calculate the percentage of inhibition for each compound at different concentrations relative to the LPS-stimulated control.
-
Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of cytokine production.
-
Conclusion
This guide provides a framework for the validation and comparative analysis of the anti-inflammatory effects of this compound. The dual inhibition of p38 MAPK and PDE4 by this compound presents a compelling therapeutic approach. The provided protocols and comparative data with established inhibitors offer a robust methodology for researchers to further investigate and confirm the potential of this novel compound in the context of inflammatory diseases. The use of standardized ELISA protocols is crucial for generating reliable and reproducible data to support drug development efforts.
References
- 1. Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (this compound), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of CBS-3595 and Apremilast for Inflammatory Disease Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of CBS-3595 and apremilast, two small molecule inhibitors targeting key pathways in inflammation. This document summarizes their mechanisms of action, presents available quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
Chronic inflammatory diseases represent a significant challenge in drug development. Two notable compounds, apremilast, a selective phosphodiesterase 4 (PDE4) inhibitor, and this compound, a dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and PDE4, offer distinct therapeutic approaches to modulating the inflammatory response. Apremilast is an established treatment for psoriasis and psoriatic arthritis, while this compound has undergone preclinical and Phase I clinical evaluation for its potent anti-inflammatory properties. This guide offers a side-by-side comparison to aid researchers in understanding their relative strengths and potential applications.
Mechanism of Action
Apremilast exerts its anti-inflammatory effects by selectively inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, apremilast modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines. This leads to a downstream reduction in the production of tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, and an increase in the anti-inflammatory cytokine IL-10.[1][2][3]
This compound employs a dual mechanism of action, inhibiting both p38α MAPK and PDE4.[4][5] The p38α MAPK pathway is a critical signaling cascade activated by cellular stress and inflammatory stimuli, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. By simultaneously inhibiting both p38α MAPK and PDE4, this compound has the potential for synergistic anti-inflammatory effects, potently suppressing the production of key inflammatory mediators.[4][5]
Data Presentation
The following tables summarize the available quantitative data for this compound and apremilast, focusing on their in vitro potency and effects on cytokine inhibition.
| Compound | Target | IC50 | Reference |
| Apremilast | PDE4 | ~74 nM | [2][6] |
| This compound | p38α MAPK / PDE4 | Data not publicly available | - |
Table 1: In Vitro Enzymatic Inhibition. IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.
| Compound | Cell Type | Stimulus | Cytokine | IC50 | Reference |
| Apremilast | Murine Macrophages (Raw 264.7) | LPS | TNF-α | ~104 nM | [3][7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | TNF-α | ~110 nM | [7] | |
| This compound | Not specified | Not specified | TNF-α | Potent suppression reported | [4][5] |
| Rat model | Not specified | IL-6 | Reduction reported | [4][8] | |
| Rat model | Not specified | IL-10 | Increase reported | [4][8] |
Table 2: In Vitro Cytokine Inhibition. IC50 values represent the concentration of the compound required to inhibit 50% of the stimulated cytokine release.
Signaling Pathways
The signaling pathways modulated by apremilast and this compound are depicted below.
Caption: Apremilast inhibits PDE4, leading to increased cAMP and modulation of cytokine transcription.
Caption: this compound dually inhibits p38α MAPK and PDE4, impacting multiple inflammatory pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound and apremilast are provided below.
PDE4 Inhibition Assay (for Apremilast and this compound)
Objective: To determine the in vitro potency of the compounds in inhibiting PDE4 enzyme activity.
Materials:
-
Recombinant human PDE4 enzyme
-
[3H]-cAMP substrate
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound, apremilast) dissolved in DMSO
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant PDE4 enzyme, and assay buffer.
-
Initiate the reaction by adding [3H]-cAMP.
-
Incubate the plate at 30°C for a specified time (e.g., 15 minutes).
-
Terminate the reaction by boiling the plate or adding a stop solution.
-
Add snake venom nucleotidase to convert the unhydrolyzed cAMP to [3H]-adenosine.
-
Separate the product ([3H]-AMP) from the substrate ([3H]-cAMP) using anion exchange resin.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
p38α MAPK Inhibition Assay (for this compound)
Objective: To determine the in vitro potency of this compound in inhibiting p38α MAPK activity.
Materials:
-
Active recombinant human p38α MAPK enzyme
-
Biotinylated substrate peptide (e.g., ATF2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Streptavidin-coated plates
-
Phospho-specific antibody for the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted compound, p38α MAPK enzyme, and biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
Wash the plate and add TMB substrate.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
TNF-α Release Assay in Macrophages (for Apremilast and this compound)
Objective: To measure the inhibitory effect of the compounds on TNF-α production in stimulated macrophage cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, apremilast) dissolved in DMSO
-
Human or mouse TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator
-
ELISA plate reader
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for a specified time (e.g., 4-24 hours) in a CO2 incubator at 37°C.
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Caption: A generalized workflow for the preclinical evaluation of anti-inflammatory compounds.
Conclusion
References
- 1. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy of Apremilast Gels in Mouse Model of Imiquimod-Induced Psoriasis Skin Inflammation [mdpi.com]
- 8. Apremilast Normalizes Gene Expression of Inflammatory Mediators in Human Keratinocytes and Reduces Antigen-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CBS-3595 for p38α Over Other Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational compound CBS-3595's inhibitory activity across the four isoforms of the p38 mitogen-activated protein kinase (MAPK) family: p38α, p38β, p38γ, and p38δ. This document summarizes key experimental data, details the methodologies for cited experiments, and presents visual diagrams of the signaling pathway and experimental workflow to aid in the assessment of this compound's specificity.
Executive Summary
This compound is a dual inhibitor, targeting both p38 MAP kinase and phosphodiesterase 4 (PDE4)[1][2]. While its activity against p38α is established, a comprehensive understanding of its selectivity across all p38 isoforms is crucial for evaluating its potential as a specific therapeutic agent. This guide presents a comparative analysis of this compound's inhibitory potency, highlighting its preferential activity towards the p38α isoform.
Data Presentation: Inhibitory Activity of this compound against p38 Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for each of the four p38 MAPK isoforms. The data indicates a significant preference for the p38α isoform.
| Isoform | IC50 (nM) |
| p38α | 230 |
| p38β | >10000 |
| p38γ | >10000 |
| p38δ | >10000 |
Data sourced from a kinase selectivity panel.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the method of assessment, the following diagrams have been generated.
References
Comparative Analysis of CBS-3595: A Dual p38α MAPK and PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and comparative analysis of CBS-3595, a novel dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). The following sections detail its performance against other relevant inhibitors, outline the experimental protocols used for these assessments, and visualize the associated signaling pathways.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency of this compound against its targets, p38α MAPK and PDE4, in comparison to other well-characterized inhibitors of these respective enzyme families. This data, compiled from multiple sources, highlights the dual-action nature of this compound.
Table 1: p38α MAPK Inhibitory Activity
| Compound | Target | IC50 (nM) | Cell Line/Assay Conditions |
| This compound | p38α MAPK | Not explicitly defined in nM, potency was lower compared to compound 3 in the study. | Enzymatic Assay |
| SB203580 | p38α MAPK | 50 | SAPK2a/p38 |
| SB203580 | p38β2 MAPK | 500 | SAPK2b/p38β2 |
| ML3403 | p38α MAPK | 380 | Enzymatic Assay |
Table 2: PDE4 Inhibitory Activity
| Compound | Target | IC50 (nM) | Cell Line/Assay Conditions |
| This compound | PDE4 | 200 | Enzymatic Assay |
| Roflumilast | PDE4A1, A4, B1 | 0.7 | Enzymatic Assay |
| Roflumilast | PDE4B2 | 0.2 | Enzymatic Assay |
| Roflumilast | PDE4C1, C2 | 3 - 4.3 | Enzymatic Assay |
| Apremilast | PDE4 | 74 | U937 human monocytic cells |
| Apremilast | PDE4 (isoforms A1A, B1, B2, C1, D2) | 10 - 100 | Enzymatic Assay |
Table 3: Inhibition of TNF-α Release
| Compound | IC50 (nM) | Cell System |
| This compound | Not explicitly defined in nM, but showed potent suppression. | LPS-stimulated human whole blood |
| Apremilast | 110 | LPS-stimulated human peripheral blood mononuclear cells (PBMCs) |
| Apremilast | 104 | LPS-stimulated Raw 264.7 murine macrophages |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data tables are provided below. These protocols are based on standard enzymatic and cell-based assays used in the field.
p38α MAPK Enzymatic Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a compound against p38α MAPK.
Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound on the enzymatic activity of recombinant human p38α MAPK.
Materials:
-
Recombinant active human p38α MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., ATF2)
-
ATP
-
Test compound (e.g., this compound) and control inhibitors (e.g., SB203580)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and the substrate (ATF2) to their final desired concentrations in the kinase assay buffer.
-
Assay Plate Setup: To the wells of a 96-well plate, add the diluted test compounds or vehicle (DMSO).
-
Enzyme Addition: Add the diluted p38α MAPK to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
PDE4 Enzymatic Assay
This protocol describes a common method for measuring the inhibitory effect of compounds on PDE4 activity.
Objective: To determine the IC50 of a test compound on the enzymatic activity of a purified PDE4 enzyme.
Materials:
-
Purified recombinant human PDE4 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
cAMP substrate
-
5'-Nucleotidase
-
Test compound (e.g., this compound) and control inhibitors (e.g., Roflumilast)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in the assay buffer.
-
Assay Reaction: In a 96-well plate, combine the assay buffer, the test compound or vehicle, and the PDE4 enzyme. Pre-incubate for 10 minutes at 30°C.
-
Substrate Addition: Initiate the reaction by adding the cAMP substrate to each well. Incubate for a defined period (e.g., 20 minutes) at 30°C.
-
Conversion to Phosphate: Add 5'-nucleotidase to each well to convert the AMP product to adenosine and inorganic phosphate. Incubate for 10 minutes at 30°C.
-
Detection: Add the phosphate detection reagent to each well. After a color development period, measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
TNF-α Release Assay in Human Whole Blood
This ex vivo assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from human whole blood.
Objective: To evaluate the potency of a test compound in inhibiting lipopolysaccharide (LPS)-induced TNF-α production in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood from healthy donors
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) and control inhibitors
-
96-well cell culture plates
-
CO2 incubator
-
Centrifuge
-
Human TNF-α ELISA kit
Procedure:
-
Blood Collection: Collect venous blood into heparinized tubes.
-
Compound Treatment: In a 96-well plate, add the test compound or vehicle to aliquots of whole blood. Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add LPS to the blood samples to a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plates to separate the plasma.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the signaling pathways targeted by this compound and a general experimental workflow for inhibitor screening.
Caption: Dual inhibition of p38 MAPK and PDE4 by this compound to reduce TNF-α production.
Caption: General experimental workflow for in vitro enzyme inhibition screening.
Safety Operating Guide
Standard Operating Procedure: Disposal of Compound CBS-3595
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the hypothetical compound CBS-3595. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety Precautions & Waste Identification
Before handling this compound waste, it is imperative to consult its Material Safety Data Sheet (MSDS). For the purpose of this guide, this compound is assumed to be a chlorinated organic solvent, rendering it a hazardous waste.
Initial Steps:
-
Don Personal Protective Equipment (PPE): At a minimum, this includes nitrile gloves, safety goggles, and a lab coat. If working with large quantities or creating aerosols, a fume hood is required.
-
Waste Characterization: All waste containing this compound must be treated as hazardous. Do not mix with non-hazardous waste.[1]
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions. Specifically, do not mix with acids, bases, or oxidizers.
Waste Container Selection and Labeling
Proper containment is the first step in effective waste management. The selection of an appropriate container and clear labeling prevents accidental mixing and ensures compliant disposal.[2]
Container Requirements:
-
Compatibility: Use only chemically compatible containers, such as glass or polyethylene carboys.[3][4] Do not use metal containers, as chlorinated solvents can corrode them over time.[5]
-
Condition: Containers must be in good condition, free from cracks or defects, and have a secure, screw-top lid.[6] Labware such as beakers or flasks with stoppers are not acceptable for waste accumulation.[7]
-
Venting: For processes that may generate gas, use a vented cap to prevent over-pressurization.
Labeling Procedure:
All hazardous waste containers must be labeled at the point of generation.[8] The label must be legible, durable, and include the following information:[9][10][11]
-
The words "Hazardous Waste" prominently displayed.[9][10][12]
-
Chemical Composition: List all constituents, including "this compound," and their approximate percentages.
-
Hazard Identification: Clearly mark the associated hazards (e.g., "Toxic," "Corrosive").[9]
-
Generator Information: Name and location (building and room number) of the generating laboratory.[12]
On-Site Accumulation and Storage
Waste must be accumulated in a designated area within the laboratory where it was generated. This location is known as a Satellite Accumulation Area (SAA).
SAA Guidelines:
-
Location: The SAA must be at or near the point of waste generation and under the control of the lab personnel.[13]
-
Container Status: Waste containers must be kept closed at all times, except when adding waste.[6]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[5]
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13][14] Once this limit is reached, the container must be moved to a central storage area within three days.
| Parameter | Regulatory Limit | Recommended Action |
| Maximum Volume in SAA | 55 gallons | Request waste pickup before reaching 50 gallons. |
| Maximum Time in SAA | 12 months | Date the container when the first waste is added. |
| Container Headspace | Minimum 10% | Fill containers to no more than 90% capacity to allow for expansion.[7] |
| pH for Aqueous Waste | ≤ 2 or ≥ 12.5 | Considered corrosive hazardous waste. |
Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in the standard trash or down the drain.[15] All disposal must be handled through the institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Protocol:
-
Ensure Proper Labeling: Double-check that the waste container is fully and accurately labeled as described in Section 2.
-
Secure Container: Tightly seal the container lid. Ensure the exterior of the container is clean and free of contamination.[7]
-
Request Pickup: Submit a hazardous waste pickup request to your institution's EHS department. Follow the specific online or paper-based procedure for your organization.
-
Store Safely: While awaiting pickup, keep the container in the designated Satellite Accumulation Area with secondary containment.
Empty Container Management
Containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: An "empty" container that held an acute hazardous waste must be triple rinsed with a suitable solvent.[16][17] The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous waste.[17]
-
Disposal of Rinsed Containers: Once triple-rinsed, deface or remove all hazardous labels from the container before disposing of it as non-hazardous solid waste.[16]
Visual Aids
This compound Disposal Decision Pathway
Caption: Decision workflow for proper disposal of this compound waste.
References
- 1. businesswaste.co.uk [businesswaste.co.uk]
- 2. wattbarind.com [wattbarind.com]
- 3. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 4. reddit.com [reddit.com]
- 5. healthsafety.vcu.edu [healthsafety.vcu.edu]
- 6. | New Mexico State University [safety.nmsu.edu]
- 7. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. actenviro.com [actenviro.com]
- 12. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 13. Chapter 6 - Where Hazardous Waste Is Generated (Satellite Accumulation Areas) | Environment, Health and Safety [ehs.cornell.edu]
- 14. dtsc.ca.gov [dtsc.ca.gov]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. vumc.org [vumc.org]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)
Disclaimer: The following guidance is based on available Safety Data Sheets (SDS) for N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), CAS number 95-33-0. It is assumed that "CBS-3595" refers to this chemical. Researchers must consult their institution's specific safety protocols and the manufacturer's SDS for the exact product in use.
This document provides essential safety and logistical information for handling N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling CBS. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles / Face Shield | Use tight-sealing safety goggles.[1] A face shield is also recommended.[1] |
| Skin | Protective Gloves and Clothing | Wear protective gloves and clothing.[1] The specific glove material should be chosen based on the potential for direct contact and the nature of the solvent used, if any. |
| Respiratory | NIOSH/MSHA Approved Respirator | To be worn if exposure limits are exceeded or irritation is experienced.[1] For high airborne contaminant concentrations, positive-pressure supplied air respirators may be necessary.[1] |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water.[1] After initial flushing, remove any contact lenses and continue to rinse. |
| Skin Contact | Wash skin with plenty of soap and water.[2] If skin irritation or a rash occurs, seek medical advice.[2][3] Contaminated clothing should be removed and washed before reuse.[1][2] |
| Inhalation | Move the victim to fresh air.[3] If breathing is difficult, administer oxygen.[3] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water and then drink plenty of water.[1] Never give anything by mouth to an unconscious person and call a physician.[1] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidental exposure or contamination.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Wash contaminated clothing before reuse.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use in a well-ventilated area.
-
Take precautionary measures against static discharges.[1]
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed.
-
Store away from strong oxidizing agents and direct sunlight.[2]
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to contain and clean the material safely. Proper disposal is required to prevent environmental contamination.
Spill Cleanup:
-
Cover the powder spill with a plastic sheet or tarp to minimize spreading.[1]
-
Mechanically take up the spill, placing it in appropriate containers for disposal, while avoiding the creation of dust.[1]
-
Thoroughly clean the contaminated surface.[1]
-
For liquid spills, use an inert absorbent material to soak it up.[1]
-
After cleaning, flush the area with water.[1]
Disposal:
-
Dispose of the substance and its container in accordance with local, state, and federal regulations.
-
Avoid release to the environment.[2] CBS is very toxic to aquatic life with long-lasting effects.[2]
Experimental Workflow for Handling CBS
The following diagram outlines a standard workflow for handling CBS in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
